Benzaldehyden
Description
Historical Perspectives in Benzaldehyde (B42025) Chemistry Research
The scientific journey of benzaldehyde began in 1803 when it was first extracted from bitter almonds by the French pharmacist Martrès. wikipedia.org His work was centered on understanding the nature of amygdalin (B1666031), the glycoside responsible for the nuts' toxicity. wikipedia.org Subsequent investigations by French chemists Pierre Robiquet and Antoine Boutron-Charlard further characterized the oil, isolating benzaldehyde. wikipedia.org However, the landmark achievement came in 1832 when Friedrich Wöhler and Justus von Liebig not only successfully synthesized benzaldehyde but also, through their study of it and its derivatives, introduced the concept of the "benzoyl radical." wikipedia.orgbritannica.com This was a pivotal moment in the history of chemistry, contributing significantly to the development of structural theory in organic chemistry. britannica.com
The late 19th and early 20th centuries marked the transition from laboratory curiosity to industrial chemical. The first commercial production of synthetic benzaldehyde became viable around 1900, largely dependent on the availability of benzal chloride from the chlorination of toluene (B28343). google.com
Interactive Table: Key Historical Milestones in Benzaldehyde Research
| Year | Researcher(s) | Milestone | Significance |
|---|---|---|---|
| 1803 | Martrès | First extraction from bitter almonds. wikipedia.org | Initial discovery and isolation from a natural source. |
| 1832 | Wöhler & Liebig | First synthesis and proposal of the "benzoyl radical". wikipedia.org | Laid the foundation for structural theory in organic chemistry. britannica.com |
| ~1900 | (Industrial) | First significant commercial production. google.com | Marked the beginning of its widespread industrial use. |
Evolution of Research Methodologies for Benzaldehyde Synthesis and Transformation
The methodologies for synthesizing benzaldehyde have evolved considerably since the 19th century, driven by the need for efficiency, purity, and greener processes. Early laboratory methods have been refined and scaled for industrial production, while new catalytic and biocatalytic routes continue to be developed.
Synthesis Methodologies:
The primary industrial-scale synthesis of benzaldehyde has traditionally involved the liquid-phase chlorination and subsequent oxidation of toluene. wikipedia.org Other established methods include the partial oxidation of benzyl (B1604629) alcohol, the hydrolysis of benzal chloride, and the Gatterman-Koch reaction, which involves the carbonylation of benzene (B151609). wikipedia.org The vapor-phase air oxidation of toluene over catalysts like vanadium pentoxide has also been a significant industrial process. google.com More recent research focuses on selective oxidation and electrocatalytic methods. For instance, the selective electrooxidation of benzyl alcohol using specialized organic-solid-water three-phase reaction systems has been shown to produce high-purity benzaldehyde directly, avoiding complex purification steps. azom.com Another approach involves the development of novel photocatalysts, such as those based on graphitic carbon nitride combined with magnetic nanoparticles, for the selective conversion of benzyl alcohol to benzaldehyde, which also allows for easy catalyst recovery. researchgate.net
Interactive Table: Overview of Benzaldehyde Synthesis Methods
| Method | Reactants | Key Features/Catalysts | Primary Application |
|---|---|---|---|
| Toluene Oxidation | Toluene, Air/Oxygen | Liquid-phase with cobalt catalysts or vapor-phase with V₂O₅. google.comwur.nl | Major industrial production. wikipedia.org |
| Benzal Chloride Hydrolysis | Benzal Chloride, Water | An early industrial method. britannica.comgoogle.com | Historical industrial route. |
| Gatterman-Koch Reaction | Benzene, Carbon Monoxide, HCl | Anhydrous aluminium chloride, cuprous chloride. wikipedia.orgvedantu.com | Laboratory/Named reaction synthesis. |
| Etard's Reaction | Toluene, Chromyl Chloride | Forms a chromium complex intermediate. vedantu.com | Laboratory synthesis. |
| Rosenmund Reduction | Benzoyl Chloride, Hydrogen | Palladium catalyst on barium sulfate. vedantu.com | Laboratory synthesis. |
| Electrochemical Oxidation | Benzyl Alcohol | Superwetting organic-solid-water interfaces. azom.com | Modern, high-purity synthesis. azom.com |
| Photocatalytic Oxidation | Benzyl Alcohol, Air | g-CN-T/Fe₃O₄ composite photocatalyst. researchgate.net | Green chemistry research. |
Chemical Transformations:
Benzaldehyde's reactivity, centered around its aldehyde group and aromatic ring, makes it a versatile intermediate for numerous chemical transformations that have been extensively studied. researchgate.net It readily oxidizes in the air to form benzoic acid and can be reduced via hydrogenation to benzyl alcohol. wikipedia.org Classic named reactions involving benzaldehyde are cornerstones of organic chemistry education and industrial synthesis. The Perkin reaction, for example, uses anhydrous sodium acetate (B1210297) and acetic anhydride (B1165640) to produce cinnamic acid. britannica.com The Cannizzaro reaction demonstrates disproportionation, where in the presence of a strong base, one molecule of benzaldehyde is reduced to benzyl alcohol while another is oxidized to benzoic acid. wikipedia.org Furthermore, the benzoin (B196080) condensation, catalyzed by cyanide, links two molecules of benzaldehyde to form benzoin. wikipedia.org Modern research continues to explore its utility, for example, in aldehyde-ketone condensation reactions to create biofuel precursors and in photochemical transformations where it can act as a photoinitiator. nih.govresearchgate.net
Contemporary Significance of Benzaldehyde in Fundamental and Applied Chemical Sciences
In the contemporary chemical landscape, benzaldehyde remains a chemical of high importance, bridging fundamental research and large-scale industrial application. chemicalbull.com Its primary role is as a versatile precursor and key intermediate in the synthesis of a wide array of other organic compounds. wisdomlib.orgtechvina.vn
In applied sciences, it is indispensable in the production of pharmaceuticals, agrochemicals (including insecticides and herbicides), dyes, and pigments. chemicalbull.com The fragrance and flavor industries continue to utilize it for its characteristic almond scent. chemicalbull.com It serves as a building block for polymers and plastics, often through its conversion to benzyl alcohol, which is used in the manufacture of resins and coatings. chemicalbull.com
In fundamental research, benzaldehyde is a model compound for studying reaction mechanisms. Recent high-level ab initio calculations have been performed to understand its H-atom abstraction reactions, which is critical for the kinetic modeling of aromatic aldehyde combustion. acs.org It is also a key reactant in developing novel catalytic systems, including biocatalytic reductions using enzymes from plant waste, which aligns with the principles of green chemistry. scielo.org.mx Its role in photocatalysis is an active area of investigation, where it can function as a photocatalyst itself to promote reactions like the generation of carbon-centered radicals. researchgate.net This dual role as both a foundational industrial chemical and a subject of advanced scientific inquiry underscores the enduring significance of benzaldehyde. chemicalbull.comacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(1S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C20H28O3/c1-13(2)15-9-14(11-21)16(10-17(15)23)20(5)8-6-7-19(3,4)18(20)12-22/h9-13,18,23H,6-8H2,1-5H3/t18?,20-/m1/s1 |
InChI Key |
WFKAJHXRTWDPAT-ROPPNANJSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)[C@]2(CCCC(C2C=O)(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)C2(CCCC(C2C=O)(C)C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for Benzaldehyde and Its Derivatives
Catalytic Oxidation Pathways for Benzaldehyde (B42025) Production
The synthesis of benzaldehyde, a key aromatic aldehyde, is achieved through various catalytic oxidation pathways, primarily involving the selective oxidation of toluene (B28343) and benzyl (B1604629) alcohol. These methods are continuously being refined to improve efficiency, selectivity, and environmental sustainability.
Selective Oxidation of Toluene and Benzyl Alcohol
The selective oxidation of toluene to benzaldehyde is a significant industrial process, though it presents challenges due to the higher reactivity of benzaldehyde compared to toluene, often leading to over-oxidation to benzoic acid. bohrium.com The gas-phase oxidation of toluene offers a green, chlorine-free route to benzaldehyde, but its efficiency is often limited by the catalyst's performance. bohrium.com Researchers have explored various catalytic systems to enhance selectivity. For instance, bimetallic Cu-V oxides supported on amorphous SiO2 have demonstrated high selectivity (87.3%) and toluene conversion (84.1%) under mild conditions using peroxydisulfate (B1198043) as the oxidant. rsc.org Another approach involves using Co-ZIF (zeolitic imidazolate frameworks) nanocatalysts, which achieved a 92.30% toluene conversion and 91.31% selectivity to benzaldehyde at low pressure and temperature. mdpi.com The presence of N-hydroxyphthalimide (NHPI) as a co-catalyst has been shown to be crucial in some systems for achieving high yields. mdpi.comacs.org
The selective oxidation of benzyl alcohol to benzaldehyde is another fundamental and widely studied transformation. rsc.org This reaction is important in both academic research and the fine chemical industry. researchgate.net Various oxidizing agents and catalytic systems have been employed. A rapid and highly selective method utilizes phase transfer catalysis (PTC) with aqueous acidic dichromate, resulting in excellent yields of benzaldehyde with no detectable benzoic acid formation. chesci.com Metal nitrates, such as ferric nitrate (B79036), have also been used to effectively oxidize benzyl alcohol under mild conditions, achieving high conversion and selectivity (up to 95%). frontiersin.org The catalytic activity is attributed to the cyclic transformation of Fe³⁺ and Fe²⁺. frontiersin.org Furthermore, cerium-based catalysts in the presence of eco-friendly oxidants are being explored for the exclusive production of benzaldehydes from benzyl alcohols. orientjchem.org
| Catalyst System | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |
| Co-ZIF/NHPI | Toluene | O₂ | 92.30 | 91.31 | mdpi.com |
| Cu-V/SiO₂ | Toluene | Peroxydisulfate | 84.1 | 87.3 | rsc.org |
| Fe₂O₃/HZSM-5 | Toluene | H₂O₂ | 17.3 | 51.4 | acs.org |
| Fe(NO₃)₃·9H₂O | Benzyl Alcohol | - | 94.9 | >95 | frontiersin.org |
| Acidic Dichromate/PTC | Benzyl Alcohol | Dichromate | >90 | High | chesci.com |
Photoredox and Electrocatalytic Approaches in Benzaldehyde Synthesis
In recent years, photoredox and electrocatalytic methods have emerged as powerful and sustainable alternatives for benzaldehyde synthesis. These techniques often operate under mild conditions and can offer high selectivity.
Visible-light photoredox catalysis utilizes photocatalysts, such as ruthenium polypyridyl complexes, which upon photoexcitation can engage in single-electron transfer processes with organic substrates. princeton.edu This has been applied to generate benzoyl radicals from benzaldehydes for various chemical transformations. nih.gov For instance, photoredox catalysis can mediate the acylation of phenanthridines using benzaldehydes as the benzoyl radical source. nih.gov Another application involves the generation of acyl radicals from aldehydes for the synthesis of coumarins and other heterocycles. nih.gov
Electrosynthesis represents a green and promising approach for producing valuable organic chemicals like benzaldehyde. confex.com A significant challenge in the electrooxidation of benzyl alcohol is the potential for overoxidation to benzoic acid. azom.com To address this, an organic-solid-water (OSW) three-phase reaction system has been developed. This system allows for the direct use of concentrated benzyl alcohol and facilitates the separation of the high-purity benzaldehyde product, achieving a Faradaic efficiency of 97%. azom.com Another innovative approach decouples the synthesis of benzaldehyde from the electrode compartment into a chemical reactor using a vanadium-based flow cell. This method achieves up to 99% selectivity for benzaldehyde by using the VO²⁺/VO₂⁺ redox couple, which thermodynamically disfavors the formation of benzoic acid. confex.com Electrocatalytic hydrogenation (ECH) of benzaldehyde to produce benzyl alcohol has also been studied, with materials like carbon-covered copper electrodes showing promise in modulating selectivity. figshare.comacs.org
| Method | Substrate | Key Features | Product | Selectivity/Yield | Reference |
| Electrosynthesis (OSW) | Benzyl Alcohol | Three-phase system, high substrate concentration | Benzaldehyde | 97% Faradaic Efficiency | azom.com |
| Redox-Mediated Electrosynthesis | Benzyl Alcohol | Decoupled reactor, Vanadium flow cell | Benzaldehyde | Up to 99% | confex.com |
| Photoredox Catalysis | Benzaldehydes | Generation of benzoyl radicals | Acylated Phenanthridines | 27-73% Yield | nih.gov |
| Electrocatalytic Oxidation | Benzaldehyde | Gold nanoparticles on TiO₂ | Benzoic Acid | - | mdpi.com |
Hydrolysis and Retro-Aldol Reactions for Benzaldehyde Generation
While oxidation pathways are dominant, hydrolysis reactions also serve as a method for benzaldehyde production. Commercially, benzaldehyde can be synthesized through the hydrolysis of benzal chloride. researchgate.net However, a significant drawback of this method is the potential for residual chlorine in the final product. researchgate.net
The retro-aldol reaction, the reverse of the aldol (B89426) condensation, can also be a source of aldehydes. While not a primary synthetic route for unsubstituted benzaldehyde itself, it is a fundamental reaction in organic chemistry and can be relevant in the context of substituted benzaldehydes or in complex reaction mechanisms where benzaldehyde is an intermediate or a byproduct.
Multicomponent Reaction Strategies Incorporating Benzaldehyde
Benzaldehyde is a versatile building block in multicomponent reactions (MCRs), which are powerful tools in organic synthesis for constructing complex molecules in a single step. These reactions are highly atom-economical and efficient.
One of the most well-known MCRs involving benzaldehyde is the Biginelli reaction , which synthesizes dihydropyrimidinones from an aldehyde (like benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea. This reaction has been extensively studied and optimized using various catalysts.
Another important MCR is the Hantzsch dihydropyridine (B1217469) synthesis , where benzaldehyde reacts with two equivalents of a β-ketoester and an ammonia (B1221849) source to form a dihydropyridine scaffold, a core structure in many pharmaceuticals.
The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone. When benzaldehyde is used, it leads to the formation of α-acyloxy carboxamides. A subsequent related reaction is the Ugi reaction , a four-component reaction involving an aldehyde (such as benzaldehyde), an amine, a carboxylic acid, and an isocyanide, to produce a bis-amide.
These MCRs highlight the utility of benzaldehyde in rapidly generating molecular diversity and accessing complex scaffolds relevant to medicinal chemistry and materials science.
Derivatization Strategies for Benzaldehyde Analogs
The core structure of benzaldehyde can be readily modified to produce a wide array of analogs with diverse properties and applications. These derivatization strategies often focus on introducing new functional groups or building heterocyclic systems.
Synthesis of Benzaldehyde-Containing Heterocyclic Systems
Benzaldehyde is a crucial precursor for the synthesis of numerous heterocyclic compounds. Its aldehyde functionality allows it to participate in various cyclization and condensation reactions.
For example, benzaldehyde reacts with o-phenylenediamine (B120857) to form 2-phenyl-1H-benzo[d]imidazole. It can also be used in the synthesis of quinolines through reactions like the Doebner-von Miller reaction , where it reacts with anilines and α,β-unsaturated carbonyl compounds.
Furthermore, benzaldehyde is a key starting material for the synthesis of flavanones and chalcones, which are precursors to flavonoids. In a typical reaction, benzaldehyde undergoes a Claisen-Schmidt condensation with an acetophenone (B1666503) to form a chalcone, which can then be cyclized to a flavanone.
The versatility of benzaldehyde in these reactions makes it an indispensable tool for synthetic chemists creating novel heterocyclic structures for various applications, including pharmaceuticals and functional materials.
Formation of Functionalized Benzaldehyde Ethers
The synthesis of functionalized benzaldehyde ethers is a significant area of research, as these compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. rjpn.org The Williamson ether synthesis is a classical and widely employed method for this purpose. organic-chemistry.orgedu.krd This reaction typically involves the deprotonation of a hydroxybenzaldehyde with a base to form a phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org
Several modifications and improvements to the Williamson ether synthesis have been developed to enhance its efficiency and applicability. For instance, the use of triethylamine (B128534) as a catalyst in a micellar medium has been reported for the synthesis of 4-phenacyloxy benzaldehyde derivatives from 4-hydroxybenzaldehyde (B117250) and phenacyl bromide. orientjchem.orgresearchgate.net This method offers high yields and purity. orientjchem.org Another approach involves a one-pot O-alkylation/Wittig olefination of hydroxybenzaldehydes in dimethyl sulfoxide (B87167) (DMSO) to produce alkoxycinnamates in high yields. researchgate.netmdpi.com
The choice of base and solvent system is critical for the success of the O-alkylation. While strong bases like sodium hydride (NaH) are effective, milder bases such as silver oxide (Ag2O) can be used for selective protection of hydroxyl groups. organic-chemistry.org For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be employed for protection. organic-chemistry.org Research has also explored the use of phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases. google.com
Recent studies have also focused on the synthesis of benzaldehyde ethers with specific functionalities for various applications. For example, ether derivatives of benzaldehyde have been synthesized and reacted with amlodipine (B1666008) to create new Schiff base compounds with potential biological activity. edu.krd Furthermore, the alkylation of hydroxybenzaldehydes with chloroacetic acid has been investigated to introduce a carboxyl group, enhancing the water solubility of the resulting aldehydes.
Green Chemistry Principles in Benzaldehyde Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzaldehyde and its derivatives to minimize environmental impact and enhance sustainability. rjpn.org Key areas of focus include the development of solvent-free reactions, improving atom economy, and utilizing alternative energy sources like microwaves and ultrasound. rjpn.orgjocpr.com
Solvent-Free and Atom-Economical Methodologies
Solvent-free reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. rjpn.org A notable example is the solvent-free Knoevenagel condensation of benzaldehydes with malonic acid, which uses environmentally benign amines or ammonium (B1175870) salts as catalysts. tandfonline.comresearchgate.net This method produces α,β-unsaturated acids with high yields and purity. tandfonline.comresearchgate.net Another approach is the solvent-free aerobic oxidation of benzyl alcohol to benzaldehyde using a palladium catalyst supported on carbon nitride/ceria composites. rsc.org
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. jocpr.com Reactions with high atom economy minimize the generation of waste. jocpr.com Catalytic reactions, such as the catalytic hydrogenation of benzaldehyde, are inherently more atom-economical than stoichiometric reactions. jocpr.com For instance, the aerobic oxidative cleavage of meso-hydrobenzoin (B1201251) to benzaldehyde using a heterogeneous catalyst demonstrates an efficient and atom-economical process. researchgate.net The Diels-Alder reaction is another example of a highly atom-economical transformation. nih.gov
Microwave-Assisted and Ultrasound-Enhanced Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgresearchgate.net The synthesis of dibenzylidenecyclohexanone derivatives through a crossed aldol condensation of benzaldehyde and cyclohexanone (B45756) has been successfully carried out using microwave irradiation. semanticscholar.orgugm.ac.id Similarly, the synthesis of chalcones from aryl methyl ketones and substituted benzaldehydes has been achieved efficiently under microwave conditions. scholarsresearchlibrary.com Benzaldehyde-functionalized ionic liquids have also been synthesized in good yields using microwave irradiation. researchgate.netresearchgate.net
Ultrasound has also been shown to enhance the rate and selectivity of chemical reactions. acs.org The ultrasound-enhanced synthesis of benzaldehyde from benzyl alcohol using sodium hypochlorite (B82951) as an oxidant and a phase-transfer catalyst has been reported to give high yields in a significantly reduced reaction time. xdhg.com.cn Another study demonstrated that the use of ultrasound in the oxidation of benzyl alcohol with hydrogen peroxide increased the yield of benzaldehyde by 45% compared to silent conditions. nih.govmdpi.com The Cannizzaro reaction of benzaldehyde has also been shown to be more energy-efficient when conducted under ultrasonication. These techniques represent promising green alternatives for the synthesis of benzaldehyde and its derivatives. rjpn.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of Benzaldehyde
Oxidative Transformations of the Aldehyde Moiety
The aldehyde functional group in benzaldehyde (B42025) is susceptible to oxidation, a transformation that has been the subject of numerous kinetic and mechanistic inquiries. These studies encompass both metal-mediated and non-metal-mediated pathways, including radical chain reactions.
The oxidation of benzaldehyde to its corresponding carboxylic acid, benzoic acid, can be achieved by a variety of oxidizing agents. The kinetics of these reactions reveal important details about their mechanisms. For instance, the oxidation by reagents like piperidinium (B107235) chlorochromate (PCC) and benzimidazolium fluorochromate (BIFC) in an aqueous acetic acid medium demonstrates a first-order dependence on the concentrations of both the oxidant and benzaldehyde. acs.orgmdpi.com These reactions are also typically acid-catalyzed, showing a fractional or first-order dependence on the hydrogen ion concentration. acs.orgmdpi.com
Kinetic studies using different oxidizing agents have elucidated the elementary steps of the oxidation process. The oxidation by N-chlorosaccharin in an aqueous acetic acid and perchloric acid medium is first-order with respect to both the oxidant and the substrate and is acid-catalyzed. jove.com Similarly, oxidation involving chromic acid suggests a mechanism where an intermediate, the chromic acid ester of hydrated benzaldehyde, is formed. jove.com The rate of this reaction is proportional to the first power of the concentrations of benzaldehyde and the acid chromate (B82759) ion. jove.com A significant deuterium (B1214612) isotope effect (kH/kD) of 7.0 was observed in the oxidation by hexachloroiridate(IV), indicating that the cleavage of the aldehydic C-H bond is the rate-determining step of the reaction. jove.com
The reaction conditions and the nature of the oxidant significantly influence the reaction rate and mechanism. In the oxidation by bromine, catalyzed by transition metal ions in aqueous acetic acid, the reaction is first-order in both benzaldehyde and bromine. brainly.com The catalytic activity of the metal ions was found to follow the order: Fe³⁺ > Co²⁺ > Mn²⁺ > Ni²⁺ > Zn²⁺. brainly.com Density functional theory (DFT) calculations on the oxidation by cobalt-peroxo complexes have identified competing mechanisms: a nucleophilic attack pathway and a hydrogen atom transfer (HAT) pathway, with the former being more favorable. magritek.commsu.edu
Table 1: Kinetic Parameters for the Oxidation of Benzaldehyde with Various Oxidants
| Oxidant | Medium | Order in [Benzaldehyde] | Order in [Oxidant] | Order in [H⁺] | Key Mechanistic Feature |
|---|---|---|---|---|---|
| Piperidinium Chlorochromate | Aqueous Acetic Acid | 1 | 1 | Fractional | Acid-catalyzed. acs.org |
| Benzimidazolium Fluorochromate | Aqueous Acetic Acid | 1 | 1 | 1 | Hammett plot is linear with a positive ρ value. mdpi.com |
| N-Chlorosaccharin | Aqueous Acetic Acid/HClO₄ | 1 | 1 | Catalyzed | Oxidation of the hydrated form of the aldehyde. jove.com |
| Hexachloroiridate(IV) | Spectrophotometric | 1 | 1 | Small influence | Rate-determining C-H bond cleavage. jove.com |
| Bromine (uncatalyzed) | Aqueous Acetic Acid | 1 | 1 | - | Stoichiometry of 1:1 (benzaldehyde:bromine). brainly.com |
| Sodium Dichromate | Aqueous | - | - | - | Involves hydration prior to oxidation. researchgate.net |
This table provides a summary of kinetic data from various studies on benzaldehyde oxidation.
Radical-Mediated Oxidation Pathways
Benzaldehyde readily undergoes autoxidation in the presence of air (oxygen), a process that proceeds via a free-radical chain mechanism. pearson.comdoubtnut.com This reaction is a classic example of radical-mediated oxidation and is responsible for the common observation of benzoic acid formation in samples of benzaldehyde exposed to the atmosphere. pearson.com
The autoxidation cascade involves several key steps: doubtnut.comresearchgate.net
Initiation: The reaction begins with the formation of benzoyl radicals (PhCO•). This can be triggered by light, heat, or the presence of radical initiators. doubtnut.comresearchgate.net The reaction between benzaldehyde and triplet oxygen can also generate benzoyl and hydroperoxy radicals. doubtnut.com
Propagation: The benzoyl radical rapidly reacts with molecular oxygen (O₂) to form a benzoylperoxy radical (PhC(O)OO•). pearson.comdoubtnut.com This peroxy radical is a key chain-carrying species. It can abstract a hydrogen atom from another benzaldehyde molecule to form perbenzoic acid (PhC(O)OOH) and a new benzoyl radical, which continues the chain. pearson.comresearchgate.net
Termination: The chain reaction is terminated by the combination of two radicals, for example, the self-reaction of two benzoylperoxy radicals to form inert products. researchgate.net
Interestingly, the presence of benzyl (B1604629) alcohol, even in small amounts, can inhibit the autoxidation of benzaldehyde. pearson.com Electron paramagnetic resonance (EPR) studies have shown that benzyl alcohol intercepts the benzoylperoxy radicals via hydrogen atom transfer, thus breaking the chain reaction. pearson.com The process relies on the generation of reactive radical intermediates which are responsible for C-H activation. wikipedia.orgresearchgate.net
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of benzaldehyde is a prime target for nucleophiles. These addition reactions are fundamental to many important synthetic transformations, including the formation of acetals and various condensation reactions.
Benzaldehyde reacts with alcohols in the presence of an acid catalyst to form acetals. This reaction is a reversible nucleophilic addition process that occurs in two main stages. pearson.comvaia.com Since benzaldehyde is an aldehyde, the product is an acetal (B89532); ketals are formed from ketones.
The mechanism for acid-catalyzed acetal formation is as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. pearson.com
Nucleophilic Attack by Alcohol: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. pearson.com
Deprotonation to Form a Hemiacetal: A proton is transferred from the oxonium ion to a base (like another alcohol molecule), yielding a neutral hemiacetal, also known as a half-acetal. pearson.comjove.com Hemiacetals are generally unstable intermediates in this context. wikipedia.org
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). pearson.com
Formation of a Resonance-Stabilized Cation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized carbocation (an oxocarbenium ion).
Attack by a Second Alcohol Molecule: A second molecule of alcohol attacks the carbocation.
Deprotonation to Yield the Acetal: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and forming the final acetal product. pearson.com
The reaction is reversible, and the acetal can be hydrolyzed back to benzaldehyde and the alcohol by treatment with aqueous acid. acs.org Kinetic studies using heterogeneous catalysts like Amberlite IR-120 have been modeled using the Eley-Rideal mechanism, where the reaction occurs between an adsorbed water molecule and a molecule of acetal in the bulk phase during hydrolysis. acs.orgrsc.org
Benzaldehyde, which lacks α-hydrogens, is an excellent substrate for crossed condensation reactions with enolizable carbonyl compounds or other acidic C-H partners.
Claisen-Schmidt Condensation: This is a base-catalyzed reaction between benzaldehyde and an aldehyde or ketone that possesses at least one α-hydrogen. jove.comjove.com The reaction mechanism involves:
Enolate Formation: The base (e.g., hydroxide) removes an α-hydrogen from the enolizable carbonyl compound (like acetone) to form a nucleophilic enolate ion. magritek.compraxilabs.com
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde to form a tetrahedral alkoxide intermediate. magritek.com
Protonation: The alkoxide is protonated by a proton source (typically water, formed in the first step) to give a β-hydroxy carbonyl compound (an aldol (B89426) addition product). vedantu.com
Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a stable α,β-unsaturated carbonyl compound. magritek.compraxilabs.com The dehydration is often favorable because the resulting double bond is in conjugation with both the aromatic ring and the carbonyl group, leading to an extended π-system. jove.com
Henry Reaction (Nitroaldol Reaction): This reaction is a base-catalyzed carbon-carbon bond-forming reaction between benzaldehyde and a nitroalkane, such as nitromethane. researchgate.netwikipedia.org
Nitronate Formation: A base removes the acidic α-proton from the nitroalkane to form a resonance-stabilized carbanion known as a nitronate. wikipedia.org
Nucleophilic Addition: The nucleophilic carbon of the nitronate attacks the carbonyl carbon of benzaldehyde. wikipedia.org
Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base used, yielding a β-nitro alcohol. wikipedia.org
All steps in the Henry reaction are reversible. wikipedia.org Kinetic studies have shown a significant kinetic isotope effect, confirming that the C-H bond cleavage in the nitroalkane is involved in the rate-limiting step. mdpi.com
Acetalization and Ketalization Mechanisms
Electrophilic Aromatic Substitution Reactions of the Benzaldehyde Ring
The formyl group (-CHO) of benzaldehyde significantly influences the reactivity of the aromatic ring towards electrophiles. The formyl group is an electron-withdrawing group, primarily due to its strong negative resonance (-R) and inductive (-I) effects. This withdrawal of electron density deactivates the benzene (B151609) ring, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene itself. msu.edulibretexts.org
This deactivation is not uniform across all positions. The resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack show that the positive charge is placed on the ortho and para positions. libretexts.org However, when the attack is at the meta position, the positive charge is not placed on the carbon atom directly attached to the electron-withdrawing formyl group. uomustansiriyah.edu.iq Placing a positive charge adjacent to the positively polarized carbonyl carbon is highly unfavorable. libretexts.org Consequently, the intermediates for ortho and para attack are destabilized relative to the intermediate for meta attack.
As a result, the formyl group acts as a meta-director . Electrophilic substitution on benzaldehyde occurs preferentially at the meta position. doubtnut.comaakash.ac.in
A common example is the nitration of benzaldehyde . The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The electrophile is the nitronium ion (NO₂⁺). askfilo.com The reaction yields primarily m-nitrobenzaldehyde. researchgate.netyoutube.com While the reaction is generally directed to the meta position, some ortho isomer can be formed, with the ratio depending on reaction conditions. acs.orgresearchgate.net Continuous flow microreactor systems have been shown to allow for safer nitration of benzaldehyde with reduced reaction times. acs.org Similarly, halogenation of benzaldehyde, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, also results in the formation of the meta-substituted product, m-bromobenzaldehyde. brainly.com
Table 2: Products of Electrophilic Aromatic Substitution on Benzaldehyde
| Reaction | Reagents | Electrophile | Major Product |
|---|---|---|---|
| Nitration | conc. HNO₃, conc. H₂SO₄ | NO₂⁺ | m-Nitrobenzaldehyde youtube.com |
| Bromination | Br₂, FeBr₃ | Br⁺ | m-Bromobenzaldehyde brainly.com |
| Sulfonation | fuming H₂SO₄ | SO₃ | m-Benzenedisulfonic acid (as the aldehyde is oxidized under harsh conditions) |
This table summarizes typical electrophilic aromatic substitution reactions of benzaldehyde.
Reduction and Hydrogenation Processes of Benzaldehyde
The reduction and hydrogenation of benzaldehyde are fundamental transformations that yield valuable products such as benzyl alcohol and other derivatives. These processes can be achieved through various mechanisms, primarily involving catalytic hydrogenation and hydride transfer reactions. The efficiency and outcome of these reactions are heavily dependent on the catalyst, reaction conditions, and the specific mechanistic pathway followed.
Catalytic Hydrogenation Mechanisms of Benzaldehyde
The catalytic hydrogenation of benzaldehyde is a key industrial process, and understanding its underlying mechanisms is crucial for optimizing catalyst design and reaction conditions. Research has delved into various facets of this reaction, particularly using different metal catalysts and exploring both thermocatalytic and electrocatalytic routes.
One prominent area of investigation is the electrocatalytic hydrogenation (ECH) of benzaldehyde. On a copper (Cu) catalyst in an aqueous phase, the reaction not only produces benzyl alcohol but also a C-C coupled product, hydrobenzoin (B188758). acs.orgnih.gov The mechanism on Cu involves the initial addition of a hydrogen atom to the carbonyl oxygen of an adsorbed benzaldehyde molecule, forming a surface-bound hydroxy intermediate. acs.org This is followed by a second, rate-determining hydrogen addition to the alpha-carbon to yield benzyl alcohol. acs.orgnih.gov This process predominantly occurs via a proton-coupled electron transfer (PCET) mechanism. acs.orgnih.gov
Two primary pathways are generally considered for the hydrogenation of the benzaldehyde molecule: the hydroxy pathway and the alkoxy pathway. acs.org
Hydroxy Pathway: The carbonyl oxygen is hydrogenated first to create a surface hydroxy intermediate (ArCHOH*). A subsequent hydrogen addition to the alpha-carbon forms benzyl alcohol. acs.org
Alkoxy Pathway: The carbonyl carbon is hydrogenated first, forming an alkoxy intermediate (ArCH₂O*). This is followed by the hydrogenation of the oxygen atom to produce benzyl alcohol. acs.org
Studies using density functional theory (DFT) and ab initio molecular dynamics (AIMD) on palladium (Pd(111)) and platinum (Pt(111)) surfaces have provided further insights. cornell.eduresearchgate.net The hydrogenation over Pd(111) proceeds via the Langmuir-Hinshelwood mechanism, where the reaction is influenced by the presence of a water solvent and the surface charge. cornell.eduresearchgate.net The water solvent significantly lowers the activation energy for both C-H and O-H bond formation. cornell.eduresearchgate.net A notable finding is the divergence in preferred pathways between thermocatalytic and electrocatalytic hydrogenation. In thermocatalytic processes, C-H bond formation is favored both thermodynamically and kinetically, whereas, in electrocatalytic hydrogenation, the O-H bond formation pathway is preferred. cornell.eduresearchgate.net
| Catalyst/System | Proposed Mechanism | Key Findings |
| Copper (Cu) | Electrocatalytic Hydrogenation (ECH), Proton-Coupled Electron Transfer (PCET) | Proceeds via a hydroxy intermediate. Also catalyzes C-C coupling to form hydrobenzoin. acs.orgnih.gov |
| Palladium (Pd(111)) | Langmuir-Hinshelwood | The presence of H₂O solvent and surface charge significantly impacts the reaction. cornell.eduresearchgate.net |
| Thermocatalytic (Pd) | Langmuir-Hinshelwood | C-H bond formation is kinetically and thermodynamically preferred. cornell.eduresearchgate.net |
| Electrocatalytic (Pd) | Langmuir-Hinshelwood | O-H bond formation is the preferred pathway. cornell.eduresearchgate.net |
Hydride Transfer Investigations
Hydride transfer is another fundamental process for the reduction of benzaldehyde. These investigations often involve enzymatic systems or reactions with specific hydride-donating reagents.
In the context of enzymatic reactions, the reduction of benzaldehyde catalyzed by alcohol dehydrogenase has been a subject of extensive study to understand the nature of hydride transfer. pnas.org Studies involving kinetic isotope effects (KIEs) have been employed to probe the transition state of the reaction. For the yeast alcohol dehydrogenase (yADH) catalyzed reduction of benzaldehyde by NADH, a normal secondary KIE was measured, which helps in developing a comprehensive model for the "tunneling ready state" of the reaction. pnas.org This model aims to resolve long-standing ambiguities about the structure of the transition state. pnas.org Further research on horse liver alcohol dehydrogenase showed that substitutions of amino acid residues in the substrate-binding site significantly affect the catalytic efficiencies for benzaldehyde reduction, primarily by influencing the rate constants for hydride transfer. nih.gov
Non-enzymatic hydride transfer has also been explored. A study on the reduction of benzaldehyde by methoxide (B1231860) ion in aqueous methanol (B129727) revealed a bimolecular hydride transfer from the methoxide ion to benzaldehyde as a key reaction step. acs.org This reaction becomes dominant at low concentrations of benzaldehyde. acs.org The study also identified other competing reactions, including a crossed Cannizzaro reaction with formaldehyde (B43269) that results from the initial hydride transfer. acs.org The kinetic isotope effect for the hydride transfer from methoxide (kCH₃O⁻/kCD₃O⁻) was determined to be 2.2 ± 0.2. acs.org
| Hydride Source | System/Catalyst | Key Findings |
| NADH | Alcohol Dehydrogenase | Catalytic efficiency is largely associated with the rate constants for hydride transfer. nih.gov Kinetic studies help model the transition state. pnas.org |
| Methoxide Ion | Aqueous Methanol | Involves a direct bimolecular hydride transfer to benzaldehyde. acs.org |
Catalytic Systems in Benzaldehyde Chemistry Research
Heterogeneous Catalysis for Benzaldehyde (B42025) Reactions
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation from the reaction mixture and potential for reusability.
Recent research has highlighted the effectiveness of bimetallic and trimetallic systems. For instance, silica-supported copper (Cu), nickel (Ni), and cobalt (Co) catalysts have been prepared using an ultrasonic cavitation-impregnation method. Trimetallic catalysts, in particular, demonstrated superior performance in the liquid-phase oxidation of styrene (B11656) to benzaldehyde using tert-butyl hydroperoxide (TBHP) as the oxidant. The cooperative effect between the different metals on the mesoporous silica (B1680970) support is believed to be responsible for the enhanced activity.
A comparative study of bimetallic Cu-Ni nanoparticles supported on different materials, including a chromium(III) terephthalate (B1205515) metal-organic framework (MIL-101), TiO2, and carbon (C), was conducted for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde using molecular oxygen. mdpi.com The CuNi/TiO2, CuNi/MIL-101, and CuNi/C catalysts all showed high yields of benzaldehyde under optimized conditions. mdpi.com The catalytic activity was attributed to both the acidic sites on the support and the bimetallic Cu-Ni nanoparticles. mdpi.com
The role of mixed metal oxides (MMOs) as catalysts is significant due to their tunable acid-base and redox properties. researchgate.net For example, the Knoevenagel condensation of benzaldehyde with malononitrile (B47326) has been studied using ordered mesoporous mixed metal oxides, where the pore size of the catalyst was found to have a remarkable effect on catalytic activity. researchgate.net Furthermore, alkaline earth metal oxides like magnesium oxide (MgO), calcium oxide (CaO), and barium oxide (BaO) have been investigated for the reduction of benzaldehyde to benzyl alcohol. researchgate.net The reaction can proceed via a Cannizzaro reaction on MgO or by direct hydrogenation on irreducible oxides like CaO and BaO. researchgate.net
Table 1: Performance of Various Metal-Oxide Supported Catalysts in Benzaldehyde Synthesis Click on the headers to sort the table.
| Catalyst | Reaction | Oxidant/Reductant | Key Finding | Reference |
|---|---|---|---|---|
| 30CuNiCo/SiO₂ | Styrene Oxidation | TBHP | Showed 95% styrene conversion with 74% selectivity to benzaldehyde. | |
| CuNi/MIL-101 | Benzyl Alcohol Oxidation | O₂ | High yield of benzaldehyde, catalyst showed good stability and reusability. | mdpi.com |
| CuNi/TiO₂ | Benzyl Alcohol Oxidation | O₂ | Achieved high benzaldehyde yield at 100 °C under 5 bar O₂. | mdpi.com |
| MgO | Benzaldehyde Reduction | - (Cannizzaro) | Produces benzyl alcohol via the Cannizzaro reaction involving basic hydroxyl groups. | researchgate.net |
| CaO, BaO | Benzaldehyde Reduction | H₂ | Catalyzes the direct hydrogenation of benzaldehyde to benzyl alcohol. | researchgate.net |
Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them excellent shape-selective catalysts and catalyst supports. Their high surface area, thermal stability, and tunable acidity contribute to their utility in various organic transformations, including those involving benzaldehyde.
In the selective oxidation of styrene to benzaldehyde, zeolite-based catalysts have shown significant promise. For instance, a Co-ZSM-11 catalyst, synthesized via a hydrothermal process followed by ion exchange, proved to be efficient for this reaction using hydrogen peroxide (H2O2) as the oxidant under microwave irradiation. mdpi.com Another study reported the encapsulation of cobalt oxide (Co3O4) particles within ZSM-5 zeolite (Co3O4@HZSM-5), which also served as an effective catalyst for styrene oxidation with H2O2. mdpi.com
Metal-loaded ZSM-5 zeolites, such as Cr-ZSM-5 and W-Cr-ZSM-5, have been investigated for the selective oxidation of styrene, exhibiting high catalytic activities. mdpi.com Mesoporous Cr/ZSM-5, in particular, demonstrated excellent styrene conversion and high selectivity for benzaldehyde. mdpi.com The incorporation of manganese into the MFI-type zeolite framework (Mn-ZSM-5) via a one-step hydrothermal method has also been explored. acs.org This catalyst showed remarkable activity in the gas-phase oxidation of benzyl alcohol, yielding up to 55% benzaldehyde. acs.org
The basic properties of zeolites can also be exploited. For example, CsNaX zeolites have been used for the deoxygenation of benzaldehyde to produce benzene (B151609) and toluene (B28343). researchgate.net Highly basic CsNaX, with an excess of cesium, was found to promote the direct decarbonylation of benzaldehyde to benzene. researchgate.net Furthermore, the reaction of 2'-hydroxyacetophenone (B8834) with benzaldehyde to form chalcones and flavanones has been catalyzed by H-ZSM-5, Mg-ZSM-5, and Ba-ZSM-5. researchgate.net
Table 2: Application of Zeolite-Based Catalysts in Benzaldehyde Chemistry Click on the headers to sort the table.
| Catalyst | Reaction | Reactants | Product(s) | Key Finding | Reference |
|---|---|---|---|---|---|
| Co-ZSM-11 | Styrene Oxidation | Styrene, H₂O₂ | Benzaldehyde | Efficient under microwave irradiation. | mdpi.com |
| Co₃O₄@HZSM-5 | Styrene Oxidation | Styrene, H₂O₂ | Benzaldehyde | Well-organized structure with encapsulated Co₃O₄ particles. | mdpi.com |
| Cr/ZSM-5 (mesoporous) | Styrene Oxidation | Styrene, H₂O₂ | Benzaldehyde | >85% conversion and >74% selectivity. | mdpi.com |
| 2% Mn-ZSM-5 | Benzyl Alcohol Oxidation | Benzyl Alcohol | Benzaldehyde | Achieved a 55% yield in the gas phase. | acs.org |
| CsNaX | Benzaldehyde Deoxygenation | Benzaldehyde | Benzene, Toluene | Promotes direct decarbonylation to benzene. | researchgate.net |
| H-ZSM-5, Mg-ZSM-5, Ba-ZSM-5 | Condensation | 2'-hydroxyacetophenone, Benzaldehyde | 2'-hydroxychalcone, Flavanone | Catalyzes Claisen-Schmidt condensation. | researchgate.net |
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for heterogeneous catalysis.
MOFs have been extensively studied in the context of benzaldehyde synthesis and transformations. For instance, M-MOF-74 materials (where M = Co, Cu, Zn) have been synthesized sustainably in methanol (B129727) at room temperature and tested as catalysts for the oxidation of styrene to benzaldehyde using tert-butylhydroperoxide. csic.es Cu-MOF-74, in particular, exhibited a high yield of benzaldehyde and maintained its structural integrity after the reaction. csic.es
The acetalization of benzaldehyde with methanol is another reaction where MOFs have shown great potential. MOF-808, with metallic centers of Zr(IV), Hf(IV), and Ce(IV), has been evaluated for this reaction. rsc.org The accessibility of both Lewis and Brønsted acid sites in MOF-808 contributes to its catalytic activity. rsc.org Similarly, lanthanide-based MOFs (Ln-Ox) have been used as heterogeneous catalysts for the same acetalization reaction, with product yields reaching up to 90% depending on the lanthanide metal center. acs.org The catalytic performance of MIL-100(Cr) and MIL-100(Fe) in the acetalization of benzaldehyde has also been investigated, with evidence suggesting that Brønsted acid sites, generated from water ligation to open-metal sites, are the primary active centers. acs.org
MOFs have also been employed as catalysts for C-C bond-forming reactions, such as the Henry reaction between benzaldehyde and nitromethane. A cobalt-based MOF, Co2(bdda)1.5(OAc)1·5H2O, has been shown to catalyze this reaction, affording an 83% yield in water. mdpi.com The basicity arising from azine groups in other MOFs, such as TMU-55 and HTMU-55, also facilitates this reaction. mdpi.com
Table 3: Performance of MOF Catalysts in Benzaldehyde Reactions Click on the headers to sort the table.
| Catalyst | Reaction | Reactants | Key Finding | Reference |
|---|---|---|---|---|
| Cu-MOF-74 | Styrene Oxidation | Styrene, tert-butylhydroperoxide | Gave the highest benzaldehyde yield and maintained its structure after the reaction. | csic.es |
| MOF-808 (Zr, Hf, Ce) | Acetalization | Benzaldehyde, Methanol | Possesses accessible Lewis and Brønsted acid sites for catalysis. | rsc.org |
| Ln-Ox MOFs | Acetalization | Benzaldehyde, Methanol | Product yields varied up to 90% depending on the lanthanide metal center. | acs.org |
| MIL-100(Cr), MIL-100(Fe) | Acetalization | Benzaldehyde, Methanol | Catalytic activity is primarily attributed to Brønsted acid sites. | acs.org |
| Co₂(bdda)₁.₅(OAc)₁·5H₂O | Henry Reaction | Benzaldehyde, Nitromethane | Afforded an 83% yield of the corresponding β-nitroalcohol in water. | mdpi.com |
Zeolite-Based Catalysts
Homogeneous Catalysis in Benzaldehyde Transformations
Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. However, their separation from the product can be challenging.
Transition metal complexes are at the forefront of homogeneous catalysis, enabling a wide range of transformations involving benzaldehyde. These complexes often feature ligands that can be fine-tuned to control the catalyst's reactivity and selectivity.
First-row transition metal complexes with 1,2,3-triazolylidene (trz) ligands have shown promise in various catalytic reactions. rsc.org For example, an iron-trz complex is active in the hydrosilylation of benzaldehyde, achieving quantitative yields in the presence of a base. rsc.org A manganese-trz complex can catalyze the oxidation of benzyl alcohol predominantly to benzaldehyde. rsc.org
Pincer-type complexes, where a ligand grips the metal center in a tridentate fashion, are another important class of catalysts. An iron-pincer complex has been reported for the hydrogenation of aldehydes, including benzaldehyde, with complete conversion achieved at a high turnover number. mdpi.com The mechanism often involves metal-ligand cooperation, where the ligand actively participates in the catalytic cycle. mdpi.com
Schiff base complexes of transition metals are also effective catalysts. Copper(II), nickel(II), and cobalt(II) Schiff base complexes have been investigated for the oxidation of benzyl alcohol to benzaldehyde. dergipark.org.tr A Ni(II) complex, in particular, demonstrated high conversion using tert-butyl hydroperoxide (TBHP) as the oxidant. dergipark.org.tr The ligand o-(diphenylphosphino)benzaldehyde is a versatile precursor for creating hemilabile ligands that can stabilize intermediates in reactions such as the insertion of aldehydes into metal-hydride bonds. academie-sciences.fr
Table 4: Examples of Homogeneous Transition Metal Complex Catalysis in Benzaldehyde Reactions Click on the headers to sort the table.
| Catalyst Type | Metal Center | Reaction | Key Finding | Reference |
|---|---|---|---|---|
| 1,2,3-triazolylidene (trz) Complex | Fe | Hydrosilylation of benzaldehyde | Quantitative yields achieved with a base co-catalyst. | rsc.org |
| 1,2,3-triazolylidene (trz) Complex | Mn | Oxidation of benzyl alcohol | Predominantly produces benzaldehyde (84% yield). | rsc.org |
| Pincer Complex | Fe | Hydrogenation of benzaldehyde | Complete conversion with a turnover number of 4000. | mdpi.com |
| Schiff Base Complex | Ni(II) | Oxidation of benzyl alcohol | 95% benzaldehyde conversion with TBHP as the oxidant. | dergipark.org.tr |
| o-(diphenylphosphino)benzaldehyde Complex | Mn, Pt | Stabilization of intermediates | Stabilizes hydroxyalkyl and alkoxide intermediates. | academie-sciences.fr |
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysis. Solid base catalysts, on the other hand, provide a heterogeneous approach to base-catalyzed reactions, simplifying catalyst-product separation.
The aldol (B89426) condensation of benzaldehydes with acetone (B3395972) is a classic example where organocatalysis has been successfully applied. Alkanolamine-functionalized silica has been investigated as a bifunctional acid-base catalyst for this reaction. acs.org The study explored the effects of intramolecular cooperativity between the secondary amine and terminal hydroxyl groups on the catalyst's activity. acs.org
Solid base catalysts are particularly relevant for C-C bond-forming reactions like the Henry reaction (nitroaldol reaction) and Knoevenagel condensation. Layered double hydroxides (LDHs) have been shown to be effective and environmentally benign catalysts for the Henry reaction between benzaldehyde and nitromethane, producing nitroalcohols in good yields. scirp.org The use of solid bases avoids the formation of salt byproducts associated with traditional homogeneous base catalysis. scirp.org
The Knoevenagel condensation of benzaldehyde with active methylene (B1212753) compounds has been catalyzed by various solid bases. researchgate.net Polyoxometalates (POMs), such as isopolyoxometalates and lacunary POMs, have demonstrated high catalytic activities for the condensation of benzaldehyde with compounds like malononitrile and ethyl cyanoacetate. mdpi.com The high negative charge of the POMs is considered crucial for their catalytic performance. mdpi.com
Table 5: Applications of Organocatalysts and Solid Base Catalysts in Benzaldehyde Reactions Click on the headers to sort the table.
| Catalyst Type | Reaction | Reactants | Key Finding | Reference |
|---|---|---|---|---|
| Alkanolamine-functionalized silica | Aldol Condensation | 4-Nitrobenzaldehyde, Acetone | Investigated intramolecular acid-base cooperativity. | acs.org |
| Layered Double Hydroxides (LDHs) | Henry Reaction | Benzaldehyde, Nitromethane | Provides an environmentally friendly alternative to soluble bases. | scirp.org |
| Polyoxometalates (POMs) | Knoevenagel Condensation | Benzaldehyde, Malononitrile/Ethyl cyanoacetate | High catalytic activity attributed to the high negative charge of the POMs. | mdpi.com |
Transition Metal Complex Catalysis
Biocatalysis and Enzymatic Transformations Involving Benzaldehyde
Biocatalysis offers an environmentally conscious alternative for chemical synthesis, leveraging the high selectivity and efficiency of enzymes. In the context of benzaldehyde, enzymatic transformations are pivotal for both its production from various precursors and its use in subsequent value-added reactions.
The microbial and plant-based production of benzaldehyde, prized for its characteristic almond-like aroma, is a significant area of research, offering a "natural" alternative to chemical synthesis. researchgate.net Several enzymatic pathways have been identified that convert precursors like L-phenylalanine into benzaldehyde.
One major pathway begins with the deamination of L-phenylalanine. asm.org This can be initiated by phenylalanine ammonia (B1221849) lyase (PAL) , an enzyme found in plants and some fungi, which converts L-phenylalanine to trans-cinnamic acid. asm.org This intermediate can then be converted to benzaldehyde through several proposed routes, including a β-oxidative pathway. asm.org In the fungus Bjerkandera adusta, it has been shown that trans-cinnamic acid is converted into various aromatic acids, with benzaldehyde as a key metabolic intermediate. asm.org
Another pathway involves mandelonitrile (B1675950) lyase (also known as hydroxynitrile lyase or HNL), which catalyzes the cleavage of mandelonitrile into benzaldehyde and cyanide. wur.nl This is a key step in the metabolism of cyanogenic glycosides found in many plants. wur.nl
The following table summarizes key enzymatic pathways for benzaldehyde production.
Table 1: Selected Enzymatic Pathways for Benzaldehyde Production
| Pathway | Precursor | Key Enzyme(s) | Organism/System | Reported Yield/Conversion |
|---|---|---|---|---|
| Phenylalanine Ammonia Lyase (PAL) Pathway | L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) | Plants, Fungi (e.g., Bjerkandera adusta) asm.org | Intermediate in a complex metabolic network. asm.org |
| Multi-enzyme Cascade | L-Phenylalanine | L-amino acid deaminase, 4-hydroxymandelate (B1240059) synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), Benzoylformate decarboxylase (BFDC) nih.gov | Engineered Escherichia coli nih.gov | Low yield due to phenylpyruvic acid accumulation with wild-type enzymes. nih.gov |
| Multi-enzyme Cascade with Engineered HMAS | L-Phenylalanine | L-amino acid deaminase, Engineered 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, Benzoylformate decarboxylase | Engineered Escherichia coli nih.gov | 84% conversion from 100 mM L-phenylalanine. nih.gov |
Directed evolution and rational enzyme design are powerful strategies to overcome the limitations of natural enzymes, tailoring them for specific industrial applications. scispace.com These techniques aim to improve enzyme properties such as catalytic activity, stability, and substrate specificity. scispace.com A significant advantage of directed evolution is that it does not require detailed knowledge of the protein's structure or mechanism. scispace.com
A notable success in this area involves the engineering of 4-hydroxymandelate synthase (HMAS) from Actinoplanes teichomyceticus. researchgate.netnih.gov Wild-type versions of the multi-enzyme pathway for benzaldehyde production were inefficient due to the accumulation of phenylpyruvic acid. nih.gov Through random and site-directed mutagenesis, a quadruple mutant of HMAS (A199V/Q206R/I217V/K337Q) was created that exhibited 2.4-fold higher activity than the wild-type enzyme. nih.gov An E. coli strain expressing this mutant achieved an 84% conversion of L-phenylalanine to benzaldehyde, a significant increase from the 37% achieved with the wild-type enzyme. nih.gov
Benzaldehyde lyase (BAL) from Pseudomonas fluorescens is another important enzyme that has been a target for engineering. rsc.orgnih.gov BAL catalyzes the stereoselective formation of α-hydroxy ketones via benzoin (B196080) condensation. nih.gov Researchers have applied directed evolution to engineer a BAL from Herbiconiux sp. to achieve the coupling of different aldehydes, including formaldehyde (B43269). researchgate.net In another study, a machine learning model was used to identify a highly thermostable BAL from Rhodococcus erythropolis. nih.govresearchgate.net Rational design was then used to create variants with altered substrate scopes by mutating residues in the binding site, leading to significantly increased thermostability compared to the previously known BAL. nih.gov
These examples highlight how enzyme engineering can overcome bottlenecks in biocatalytic pathways and create novel biocatalysts for synthesizing valuable chemicals from or involving benzaldehyde.
Table 2: Examples of Engineered Enzymes in Benzaldehyde-Related Reactions
| Enzyme | Engineering Strategy | Key Mutations/Modifications | Improved Property | Result |
|---|---|---|---|---|
| 4-Hydroxymandelate Synthase (A. teichomyceticus) | Random & Site-Directed Mutagenesis | A199V/Q206R/I217V/K337Q | Catalytic Activity | 2.4-fold higher activity; 84% conversion of L-phenylalanine to benzaldehyde. researchgate.netnih.gov |
| Benzaldehyde Lyase (R. erythropolis) | Rational Design (guided by Machine Learning) | Q112L, E393Y, S416G, T479F | Thermostability & Substrate Scope | Up to 22°C increase in T₅₀; altered substrate scope for α-hydroxy ketone synthesis. nih.gov |
Enzymatic Production Pathways of Benzaldehyde
Photocatalysis and Electrocatalysis in Benzaldehyde Chemistry
Photocatalysis and electrocatalysis represent promising green chemistry approaches for organic synthesis, utilizing light or electrical energy, respectively, to drive chemical reactions under mild conditions. rjpn.orgfigshare.com These technologies are actively being explored for both the synthesis of benzaldehyde and its subsequent conversion into other valuable chemicals.
Photocatalysis often involves the use of semiconductor materials that, upon light irradiation, generate electron-hole pairs capable of initiating redox reactions. univ-blida.dz A common application is the selective oxidation of alcohols to aldehydes. rsc.org The photocatalytic oxidation of benzyl alcohol to benzaldehyde has been demonstrated using various materials, including Pt/CdS and g-C₃N₄-based photocatalysts. rsc.orgoaepublish.comresearchgate.net Similarly, the selective oxidation of toluene to benzaldehyde can be achieved using photocatalysts like TiO₂-pillared montmorillonite, which showed higher activity for benzaldehyde production compared to standard TiO₂ (Degussa P25). univ-blida.dzresearchgate.net In one study, a Ni-doped Bi₂WO₆ photocatalyst achieved a high toluene conversion rate with over 90% selectivity towards benzaldehyde. oaepublish.com
Electrocatalysis provides an alternative pathway, using an electric potential to drive reactions. The electrocatalytic hydrogenation (ECH) of benzaldehyde is a well-studied model reaction for upgrading biomass-derived compounds. nih.govresearcher.life On copper (Cu) electrodes, the aqueous-phase hydrogenation of benzaldehyde yields not only benzyl alcohol but also hydrobenzoin (B188758) through a C-C coupling reaction. nih.gov The mechanism involves the initial addition of a hydrogen atom to the carbonyl oxygen, forming a surface-bound intermediate, which can then be further hydrogenated to benzyl alcohol or couple with another benzaldehyde molecule. nih.gov Palladium (Pd) based catalysts are also highly active for the ECH of benzaldehyde to benzyl alcohol. researcher.lifezenodo.org
Conversely, the electrocatalytic oxidation of benzyl alcohol to benzaldehyde offers a route to synthesize this valuable chemical. rsc.org This reaction can be more energy-efficient than the oxygen evolution reaction (OER) and can be paired with hydrogen production at the cathode. ohpera.eu Researchers have developed a novel organic-solid-water (OSW) three-phase system that allows for the efficient electrooxidation of high-concentration benzyl alcohol to benzaldehyde with 97% Faradaic efficiency, yielding a high-purity product directly. researchgate.netnih.gov
Table 3: Selected Photocatalytic and Electrocatalytic Systems in Benzaldehyde Chemistry
| System Type | Reaction | Catalyst | Substrate | Product(s) | Key Findings |
|---|---|---|---|---|---|
| Photocatalysis | Toluene Oxidation | Ni-doped Bi₂WO₆ | Toluene | Benzaldehyde | >90% selectivity towards benzaldehyde. oaepublish.com |
| Photocatalysis | Benzyl Alcohol Oxidation | Pt/CdS | Benzyl Alcohol | Benzaldehyde | Selective oxidation to the corresponding aldehyde. oaepublish.comresearchgate.net |
| Electrocatalysis | Benzaldehyde Hydrogenation | Copper (Cu) | Benzaldehyde | Benzyl Alcohol, Hydrobenzoin | Promotes both hydrogenation and C-C coupling. nih.gov |
| Electrocatalysis | Benzyl Alcohol Oxidation | Porous anode with Janus-like superwettability | Benzyl Alcohol | Benzaldehyde | Achieved 97% Faradaic efficiency and 91.7% purity in a flow cell. researchgate.netnih.gov |
Catalyst Design Principles and Regeneration Studies
The design of efficient and robust catalysts is crucial for the industrial viability of benzaldehyde synthesis. Key design principles focus on maximizing activity, selectivity, and stability, while also allowing for easy separation and regeneration. mdpi.commdpi.com
A common strategy in heterogeneous catalysis is the use of supported catalysts, where active metal nanoparticles are dispersed on a high-surface-area support. researchgate.net This design enhances the dispersion of the active sites and can improve catalyst stability. For the liquid-phase oxidation of benzyl alcohol, magnetic Ag/Fe₂O₃ nanoparticles have been shown to be effective, with the magnetic core allowing for easy separation from the reaction mixture. asianpubs.org Similarly, bimetallic Au–Sn nanoparticles supported on graphene oxide (GO) have demonstrated high activity and can be reused multiple times without significant loss in performance. rsc.org The choice of support material, such as various metal oxides (e.g., CeO₂, ZrO₂), and the interaction between the metal and the support are critical factors influencing catalytic activity. researchgate.netorientjchem.org
For the air oxidation of benzyl alcohol, a catalyst of nano-copper oxide loaded on activated carbon has been developed for use in a solvent-free system, which simplifies product separation and reduces costs. google.com In another approach, a nitrogen-doped carbon layer was used to encapsulate ceria nanosheets, creating a catalyst with a 3D hierarchical structure that is highly effective for benzyl alcohol oxidation. orientjchem.org
Catalyst deactivation is a significant challenge in industrial processes and can occur through mechanisms like poisoning, fouling (coke formation), sintering, or mechanical failure. mdpi.com Therefore, catalyst regeneration is a critical aspect of process design. For catalysts deactivated by coke deposition, regeneration often involves calcination in an air stream to burn off the carbonaceous material. mdpi.com For instance, a method for regenerating cobalt-based Fischer-Tropsch catalysts, which can be applied to other systems, involves washing with solvents, calcining in air, and subsequent reduction in a hydrogen stream. mdpi.com Catalysts with magnetic properties, like Ag/Fe₂O₃, can be easily recovered and reused for several cycles. asianpubs.org Similarly, Au-Sn/GO catalysts have been shown to be easily separated by centrifugation and reused at least four times without a drop in benzaldehyde yield. rsc.org
Table 4: Catalyst Design and Regeneration in Benzaldehyde Synthesis
| Catalyst System | Design Principle | Application | Regeneration/Reusability Notes |
|---|---|---|---|
| Magnetic Ag/Fe₂O₃ | Magnetic core for easy separation; nanoparticle active sites. asianpubs.org | Oxidation of benzyl alcohol to benzaldehyde. asianpubs.org | Catalyst is magnetically separable and can be reused for several cycles. asianpubs.org |
| Au-Sn/Graphene Oxide | Bimetallic nanoparticles on a high-surface-area support. rsc.org | Selective oxidation of benzyl alcohol to benzaldehyde. rsc.org | Easily separated by centrifugation; reusable for at least four cycles without loss of yield. rsc.org |
| Nano-CuO/Activated Carbon | Supported nanoparticles for solvent-free reaction. google.com | Air oxidation of benzyl alcohol to benzaldehyde. google.com | Solid catalyst is easily recovered and reused. google.com |
Computational and Theoretical Studies of Benzaldehyde
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of benzaldehyde (B42025). By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and various spectroscopic parameters with high accuracy.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules like benzaldehyde due to its balance of accuracy and computational cost. researchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, have been extensively applied to investigate benzaldehyde's structure and electronic characteristics. researchgate.netconicet.gov.ar
Calculations using the B3LYP functional combined with basis sets like 6-311++G(d,p) have been shown to accurately predict the molecular geometry of benzaldehyde. researchgate.netjocpr.com These studies confirm that the most stable conformer is planar, belonging to the Cₛ point group. researchgate.net The calculated geometric parameters, such as bond lengths and angles, are generally in good agreement with experimental data. conicet.gov.araip.org For instance, a study on 4-(2-pyridyl) benzaldehyde used the B3LYP/6-311++G(d,p) level of theory to interpret fundamental vibrational frequencies and molecular structure. jocpr.com
DFT is also used to explore the electronic properties of benzaldehyde. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. journalskuwait.org For benzaldehyde, the HOMO-LUMO gap is calculated to be approximately 5.17 eV, indicating that it does not have any absorption peaks in the visible region. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netjournalskuwait.org In benzaldehyde, the oxygen atom reflects a negative potential, making it susceptible to nucleophilic attack, while the hydrogen atoms show positive potential, indicating a tendency for electrophilic activity. researchgate.net
| Property | Computational Level | Calculated Value | Source |
|---|---|---|---|
| HOMO-LUMO Energy Gap | B3LYP/6-311++G(d,p) | 5.17 eV | researchgate.net |
| Point Group | B3LYP/6-311++G(d,p) | Cₛ | researchgate.net |
| Stability | Planar conformer is the most stable | researchgate.net |
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate results for electronic structure analysis.
For benzaldehyde, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), have been employed. researchgate.netacs.org Gas-phase electron diffraction combined with ab initio molecular orbital calculations at the MP2(FC)/6-31G* level has been used to determine the molecular geometry of benzaldehyde with high precision. acs.org These calculations consistently show a planar equilibrium structure. acs.org High-level ab initio calculations at the CCSD(T)/cc-pVTZ//M06-2X/6-311+g(d,p) level have been used to study H-atom abstraction reactions, highlighting the importance of accurate theoretical methods for combustion chemistry. researchgate.net
The electronic spectra of benzaldehyde have been investigated using multiconfigurational second-order perturbation theory (MS-CASPT2), which is a powerful ab initio method for studying excited states. acs.orgresearchgate.net These calculations have been used to assign the character of electronic transitions. For example, the lowest energy band is assigned to an nπ* transition, while higher energy bands are attributed to ππ* transitions. acs.orgresearchgate.net The Complete Active Space Self-Consistent Field (CASSCF) method has been used to optimize the geometries of the ground and low-lying excited states, revealing that the relative ordering of the lowest nπ* and ππ* triplet states can vary with the molecular geometry. acs.org
| Parameter | Method | Calculated Value | Source |
|---|---|---|---|
| (C-C)mean (benzene) | MP2(FC)/6-31G | 1.397 ± 0.003 Å | acs.org |
| C=O | MP2(FC)/6-31G | 1.212 ± 0.003 Å | acs.org |
| C2-C7-O Angle | MP2(FC)/6-31G* | 123.6 ± 0.4° | acs.org |
Density Functional Theory (DFT) Applications
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for unraveling the detailed pathways of chemical reactions involving benzaldehyde. By mapping out the potential energy surface, researchers can identify intermediates, transition states, and determine the most likely reaction mechanisms.
The study of reaction mechanisms heavily relies on locating transition states (TS) and constructing reaction energy profiles. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier.
For example, the mechanism of the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole has been investigated at the DFT (B3LYP)/6–31+G(d) level. canterbury.ac.uknih.gov This study identified three distinct transition states: TS1 for the initial nucleophilic attack and hydrogen transfer to form a hemiaminal, TS2 for an internal rearrangement, and TS3 leading to the final Schiff base product via water elimination. canterbury.ac.uknih.gov Similarly, the acetalization of benzaldehyde using an acid catalyst was studied using ab initio methods, which showed that the formation of a labile hemiacetal intermediate has the highest energy, making it the rate-determining step of the reaction. aip.orgresearchgate.net
Computational studies have also shed light on catalytic reactions. The oxidation of benzyl (B1604629) alcohol to benzaldehyde on the surface of graphene oxide was modeled using DFT, revealing that the reaction proceeds via hydrogen atom transfer to epoxide groups on the catalyst surface. arxiv.org In another study, the mechanism of benzaldehyde oxidation by a Co-peroxo complex was explored with DFT, identifying competing pathways of nucleophilic attack and hydrogen atom transfer (HAT). acs.org The calculations showed that the nucleophilic attack pathway is more favorable. acs.org The energy profiles calculated for the nucleophilic monofluoromethylation of benzaldehyde helped to explain why the reaction is favorable with one reagent (FBDT) but unfavorable with another (FBSM). ccspublishing.org.cn
| Reaction | Computational Method | Rate-Determining Step | Energy (kJ/mol) | Source |
|---|---|---|---|---|
| Acetalization | Ab Initio / 6-31G* | Hemiacetal Formation | 1399.6 (Relative Energy) | aip.orgresearchgate.net |
| SnAr with Sodium Methoxide (B1231860) (2 MeOH model) | DFT | Methoxide addition at C2 | 21.45 kcal/mol (Activation Energy) | wuxibiology.com |
Beyond elucidating reaction pathways, computational modeling can predict kinetic parameters, such as rate coefficients, which are essential for building accurate kinetic models of complex systems like combustion.
High-level ab initio calculations coupled with Rice–Ramsperger–Kassel–Marcus (RRKM) master equation analysis have been used to predict the rate coefficients for H-atom abstraction reactions from benzaldehyde by various radicals (H, O(³P), ³O₂, OH, HO₂, and CH₃). researchgate.net Such studies provide crucial data where experimental measurements are lacking. The calculated rate coefficients for the reaction of benzaldehyde with the OH radical showed good agreement with available experimental data. researchgate.net
A critical aspect of modern computational kinetics is the quantification of uncertainties in the predicted parameters. nih.gov Parametric uncertainty can arise from errors in the calculated energies or from the model form itself. nih.gov For the H-abstraction reactions of benzaldehyde, a random sampling method was used to estimate the global uncertainty in the calculated rate coefficients. researchgate.net This analysis showed that the logarithm of the uncertainty is proportional to the reciprocal of the temperature and is primarily derived from errors in the calculated energies. researchgate.net Such uncertainty quantification is crucial for developing robust and predictive kinetic models. nih.govresearchgate.net
Transition State Analysis and Energy Profiles
Spectroscopic Property Simulations and Correlations
Computational methods are widely used to simulate various types of spectra, which aids in the interpretation of experimental data. By comparing simulated and experimental spectra, researchers can confirm molecular structures and assign spectral features to specific molecular motions or electronic transitions.
Vibrational spectra (Infrared and Raman) of benzaldehyde and its derivatives are routinely calculated using DFT methods. jocpr.comtandfonline.comnih.gov The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. aip.org For instance, a study on 4-ethoxy-3-methoxy benzaldehyde used DFT calculations at the B3LYP/6-311++G(d,p) level to perform a normal coordinate analysis and assign the fundamental vibrational modes observed in the experimental FT-IR and FT-Raman spectra. tandfonline.com Similarly, periodic DFT calculations have been shown to accurately predict the inelastic neutron scattering (INS) spectra of crystalline 4-phenylbenzaldehyde, allowing for unambiguous assignment of vibrational modes. mdpi.com
The simulation of electronic (UV-Vis) spectra is typically performed using Time-Dependent DFT (TD-DFT) or more advanced ab initio methods like MS-CASPT2. jocpr.comacs.org These calculations provide information on excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. TD-DFT calculations have been used to complement experimental UV-Vis spectra of 4-(2-pyridyl) benzaldehyde, while MS-CASPT2 has been employed to study the electronic spectrum of benzaldehyde itself, assigning the lowest band to an nπ* transition and subsequent bands to ππ* transitions. jocpr.comacs.orgresearchgate.net These simulations are invaluable for understanding the photophysical properties of the molecule. princeton.edu
| Vibrational Mode | Molecule | Experimental (FT-IR) | Calculated (DFT) | Source |
|---|---|---|---|---|
| C=O Stretch | 4-ethoxy-3-methoxy benzaldehyde | 1686 | - | tandfonline.com |
| C=O in-plane bend | 4-ethoxy-3-methoxy benzaldehyde | 573 | - | tandfonline.com |
| - | 2-bromo-5-fluorobenzaldehyde | Excellent agreement reported between simulated and observed spectra | nih.gov |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to investigate the dynamic behavior and structural preferences of molecules like benzaldehyde. These studies provide insights into the molecule's flexibility, its interactions with surrounding environments, and the energy landscapes governing its different shapes.
Molecular Dynamics Simulations
Molecular dynamics simulations model the movement of atoms and molecules over time, offering a detailed view of molecular behavior. For benzaldehyde, MD simulations have been employed to understand its interactions in various media and its influence on other molecular systems.
One area of focus has been the role of benzaldehyde in chemical reactions. For instance, quasi-classical direct molecular dynamics simulations of the phosphoric acid-catalyzed allylboration of benzaldehyde have revealed the importance of hydrogen bonding. cam.ac.ukacs.org These simulations showed a synergistic enhancement of both the formyl hydrogen bond (CH···O) and the phosphoric acid hydrogen bond (OH···O) in the transition state compared to the reactants, both in the gas phase and in toluene (B28343). acs.org In toluene, solvent caging effects were observed to diminish the extent of this enhancement. cam.ac.ukacs.org
MD simulations have also been used to study the behavior of benzaldehyde at interfaces, which is crucial for understanding atmospheric chemistry. rsc.org Studies combining MD simulations with quantum mechanical calculations have analyzed the reactivity of benzaldehyde at the air-water interface. rsc.org These simulations indicate that benzaldehyde has a minimum free-energy profile at the interface, and solvation dynamics can cause large fluctuations in its molecular properties. rsc.org The photolysis rate constant of benzaldehyde was found to increase significantly at the surface of a water droplet compared to the gas phase. rsc.org Similarly, the adsorption of benzaldehyde on ice surfaces has been investigated using grand canonical Monte Carlo simulations, a related technique. These studies found that at low surface coverages, benzaldehyde molecules lie parallel to the ice surface, but at higher coverages, they adopt perpendicular orientations to accommodate more molecules. acs.org
The solvation of benzaldehyde in various solvents has also been a subject of MD studies. Simulations in supercritical carbon dioxide (CO2) at 323K showed that the distribution of CO2 molecules around the benzaldehyde solute is strongly influenced by the negative electrostatic potential of the solute molecule. researchgate.net These simulations provide details on the local solvent density augmentation around the solute. researchgate.net Other simulations have explored the interaction of benzaldehyde with lipid bilayers, indicating that it can increase the fluidity of the cell membrane by loosening the structure of the lipid bilayer. frontiersin.org
Conformational Analysis
Conformational analysis of benzaldehyde primarily revolves around the rotation of the formyl group (CHO) relative to the phenyl ring. The conjugative interaction between the formyl group and the ring stabilizes the planar conformation of the molecule. publish.csiro.au For substituted benzaldehydes, two primary planar conformers are typically considered: the 'cis' and 'trans' isomers, which describe the orientation of the aldehyde's carbonyl group relative to the ortho-substituent. tandfonline.comcapes.gov.br
The rotational barrier between the stable planar conformation and the perpendicular transition state has been a key focus of computational studies. srce.hr Theoretical calculations have been performed using various methods, including Density Functional Theory (DFT) and ab initio methods like MCSCF. acs.orgnih.gov It has been noted that some computational methods, such as MP2 and certain DFT functionals, can overestimate the rotational barrier for benzaldehyde when compared to experimental data derived from gas-phase infrared and microwave spectroscopy. acs.org The experimentally consistent barrier is approximately 20 kJ/mol. acs.org
| Computational Method | Calculated Barrier (kJ/mol) | Reference |
|---|---|---|
| MCSCF | ~20 | acs.org |
| Experimental (Gas-phase) | ~20 | acs.org |
For substituted benzaldehydes, the presence of other groups on the phenyl ring influences the conformational preferences. Studies using techniques like nuclear magnetic resonance (NMR) and analyses of dipole moments have been conducted to determine the relative populations of cis and trans conformers. publish.csiro.au For example, in m-substituted benzaldehydes in carbon tetrachloride, m-fluorobenzaldehyde exists as a nearly equimolar mixture of cis and trans conformers, while for m-chloro- and m-bromo-benzaldehyde, the trans form is slightly preferred. publish.csiro.au A stronger preference for the trans conformer is observed for m-nitro- and m-cyano-benzaldehydes. publish.csiro.au
| Compound | Conformation | Population/Preference | Solvent/Method | Reference |
|---|---|---|---|---|
| m-Fluorobenzaldehyde | cis/trans | Approximately equimolecular mixture | Carbon Tetrachloride | publish.csiro.au |
| m-Chlorobenzaldehyde | trans | Slightly favored | Carbon Tetrachloride | publish.csiro.au |
| m-Bromobenzaldehyde | trans | Slightly favored | Carbon Tetrachloride | publish.csiro.au |
| m-Nitrobenzaldehyde | trans | Strongly preferred | Carbon Tetrachloride | publish.csiro.au |
| m-Cyanobenzaldehyde | trans | Strongly preferred | Carbon Tetrachloride | publish.csiro.au |
| o-Chlorobenzaldehyde | O-trans | 100% | LIS NMR | |
| 2-Halotellurenyl-benzaldehydes (Cl, Br, I) | cis | Predominant | NMR | tandfonline.comcapes.gov.br |
In ortho-substituted benzaldehydes, steric hindrance can play a more significant role, although even in these cases, planar or near-planar conformations are often preferred. publish.csiro.au For instance, studies have shown that for 2-halotellurenyl-benzaldehydes, a 'cis' conformation of the aldehyde carbonyl relative to the ortho-substituent is adopted. tandfonline.comcapes.gov.br Conversely, o-chlorobenzaldehyde is found to exist exclusively in the O-trans form. These conformational preferences are determined by a balance of steric and electronic interactions between the substituent and the formyl group. tandfonline.com
Advanced Analytical Methodologies in Benzaldehyde Research
Spectroscopic Techniques for Mechanistic Elucida tion and Structural Assignment
Spectroscopy provides a direct window into the molecular structure and electronic environment of benzaldehyde (B42025) and its derivatives. It is a cornerstone of modern chemical research, enabling real-time monitoring of reactions and unambiguous structural confirmation of products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For benzaldehyde, both ¹H and ¹³C NMR provide characteristic signals that are sensitive to changes in the molecular framework.
In ¹H NMR spectroscopy, the aldehyde proton of benzaldehyde exhibits a highly characteristic and deshielded singlet peak in the range of 9.9–10.1 ppm. The aromatic protons on the phenyl ring typically appear as a complex multiplet between 7.4 and 7.9 ppm. The disappearance of the 10 ppm signal is a definitive indicator of the conversion of the aldehyde functional group during a reaction, such as its reduction to benzyl (B1604629) alcohol or oxidation to benzoic acid. For instance, in the catalytic hydrogenation of benzaldehyde to benzyl alcohol, researchers can monitor the reaction progress by observing the decrease in the aldehyde peak at ~10 ppm and the concurrent appearance of a new singlet for the benzylic methylene (B1212753) protons (CH₂) of benzyl alcohol at ~4.7 ppm and a broad singlet for the hydroxyl proton.
¹³C NMR is equally informative, with the carbonyl carbon of benzaldehyde producing a distinct signal around 192 ppm. This signal is highly sensitive to its chemical environment and will shift significantly upon reaction. The aromatic carbons resonate between 128 and 137 ppm.
For more complex structures, such as adducts from aldol (B89426) or benzoin (B196080) condensation reactions, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. These experiments establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for the unambiguous assignment of every atom in a newly formed, complex molecule containing the benzaldehyde-derived moiety.
Table 1: Characteristic NMR Shifts for Benzaldehyde and a Representative Reaction Product
Click to view interactive data
| Compound | Functional Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Reference Context |
|---|---|---|---|---|
| Benzaldehyde | Aldehyde (-CHO) | ~10.0 (s, 1H) | ~192.3 (C=O) | Starting Material Monitoring |
| Benzaldehyde | Aromatic (C₆H₅) | 7.5–7.9 (m, 5H) | 129–137 | Structural Backbone |
| Benzyl Alcohol | Benzylic (-CH₂OH) | ~4.7 (s, 2H) | ~64.5 (CH₂) | Reduction Product Identification |
| Benzyl Alcohol | Hydroxyl (-OH) | ~2.4 (s, broad, 1H) | N/A | Reduction Product Identification |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of reaction products and identifying unknown intermediates and byproducts. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of individual components within a complex reaction mixture.
The electron ionization (EI) mass spectrum of benzaldehyde is characterized by a prominent molecular ion peak (M⁺) at an m/z of 106, corresponding to its molecular weight. The fragmentation pattern provides structural information. Key fragments include:
m/z 105: Resulting from the loss of a single hydrogen atom ([M-H]⁺), forming the stable benzoyl cation. This is often the base peak.
m/z 77: Resulting from the loss of the formyl radical ([M-CHO]⁺), forming the phenyl cation.
m/z 51: A common fragment arising from the decomposition of the phenyl cation.
In mechanistic studies, MS can identify transient intermediates. For example, in the oxidation of toluene (B28343) to benzaldehyde, MS can help detect trace amounts of benzyl alcohol as an intermediate species. Isotope labeling studies, where a reactant is enriched with a heavy isotope (e.g., ¹⁸O or ²H), can be analyzed by MS to track the path of specific atoms through the reaction sequence, providing definitive proof of a proposed mechanism.
Table 2: Key Mass Spectrometry Fragments for Benzaldehyde Identification
Click to view interactive data
| m/z Value | Proposed Ion Structure | Formation Pathway | Significance in Analysis |
|---|---|---|---|
| 106 | [C₇H₆O]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight of benzaldehyde |
| 105 | [C₇H₅O]⁺ | Loss of H˙ from M⁺˙ | Characteristic, often the base peak (benzoyl cation) |
| 77 | [C₆H₅]⁺ | Loss of CHO˙ from M⁺˙ | Confirms presence of a phenyl group (phenyl cation) |
| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl cation | Characteristic fragment of a benzene (B151609) ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques for characterizing functional groups and conjugated systems, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carbonyl group (C=O) of the aldehyde. Benzaldehyde displays a very strong, sharp absorption band around 1703 cm⁻¹ corresponding to the C=O stretch. Another key diagnostic feature is the pair of weak-to-medium bands for the aldehydic C-H stretch, appearing around 2820 cm⁻¹ and 2740 cm⁻¹ (a Fermi resonance doublet). The disappearance or shift of the 1703 cm⁻¹ peak is a simple and effective way to monitor reactions at the aldehyde group. For example, its complete disappearance indicates full conversion in a reduction reaction, while its shift to a lower frequency (~1685 cm⁻¹) could indicate the formation of a more conjugated system.
UV-Visible (UV-Vis) Spectroscopy: Benzaldehyde is a chromophore, absorbing light in the UV region. It exhibits two primary absorption bands: a strong band around 250 nm (π→π)* associated with the aromatic ring, and a weaker, longer-wavelength band around 280 nm (n→π)* associated with the carbonyl group. The position and intensity of these bands are sensitive to substituents on the ring and changes in conjugation. This technique is valuable for studying reactions that alter the electronic structure of the molecule, such as the formation of Schiff bases or chalcones, where the extended conjugation leads to a significant bathochromic (red) shift in the absorption maximum (λ_max).
Mass Spectrometry (MS) in Reaction Pathway and Product Analysis
Chromatographic Separations for Complex Mixture Analysis
Chromatography is the premier technique for separating the components of a complex mixture, allowing for both qualitative identification and precise quantification. For benzaldehyde research, gas and liquid chromatography are the most widely used methods.
Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds like benzaldehyde. In a typical application, a small sample of a reaction mixture is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary phase lining the column.
GC is extensively used to determine the key metrics of a chemical reaction:
Conversion: By measuring the decrease in the peak area of the benzaldehyde starting material relative to an internal standard.
Selectivity: By comparing the peak area of the desired product (e.g., benzyl alcohol) to the areas of all other products formed from benzaldehyde.
For example, in studies of the selective oxidation of toluene, GC analysis can effectively separate unreacted toluene, the desired benzaldehyde product, and over-oxidation byproducts like benzyl alcohol and benzoic acid (often after derivatization to a more volatile ester). The choice of column (e.g., a polar DB-WAX or a non-polar DB-5) is critical for achieving optimal separation.
Table 3: Hypothetical GC Analysis of a Toluene Oxidation Reaction Mixture
Click to view interactive data
| Compound | Retention Time (min) | Detector Response (Area) | Analytical Purpose |
|---|---|---|---|
| Toluene | 3.5 | 150,000 | Quantify remaining starting material |
| Benzaldehyde | 6.2 | 450,000 | Quantify desired product |
| Benzyl Alcohol | 7.1 | 35,000 | Quantify byproduct |
| Internal Standard (e.g., Dodecane) | 8.5 | 500,000 | Enable accurate quantification |
High-Performance Liquid Chromatography (HPLC) is complementary to GC and is particularly suited for analyzing compounds that are non-volatile, thermally sensitive, or highly polar. In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase.
Reversed-phase HPLC (RP-HPLC) is the most common mode used in benzaldehyde-related research. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This setup is ideal for separating benzaldehyde from more polar intermediates or products, such as those formed during aqueous-phase reactions or complex multi-step syntheses. A UV detector, often set at 254 nm, is typically used for detection, leveraging the strong UV absorbance of the aromatic ring. HPLC is crucial for monitoring reactions like the benzoin condensation, where it can separate the starting benzaldehyde from the benzoin product and other dimeric intermediates that may be too involatile for routine GC analysis.
Gas Chromatography (GC) for Product Profiling and Yield Determination
Coupled Analytical Techniques (e.g., SPME-GC-MS, UHPLC-QTOF) for Research Profiling
Coupled or "hyphenated" techniques, which link a separation method with a detection method, are indispensable for the comprehensive analysis of benzaldehyde. These systems excel at isolating benzaldehyde from complex mixtures and providing unambiguous identification and quantification.
Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is a premier technique for analyzing volatile and semi-volatile compounds like benzaldehyde, particularly in food science and environmental research. SPME is a solvent-free sample preparation method where a coated fiber is exposed to the sample's headspace or liquid phase. The fiber selectively adsorbs analytes, which are then thermally desorbed into the injector of a gas chromatograph. The GC separates the components based on their boiling points and polarity, and the MS detector identifies them by their unique mass fragmentation patterns and quantifies them with high sensitivity.
Research findings frequently leverage SPME-GC-MS to profile the aroma composition of natural products where benzaldehyde is a key marker. For instance, studies differentiating almond cultivars or authenticating fruit spirits rely on the precise quantification of benzaldehyde alongside other related volatile compounds.
| Cultivar | Benzaldehyde (µg/kg) | Benzyl Alcohol (µg/kg) | Key Research Observation |
|---|---|---|---|
| Nonpareil | 1540 ± 85 | 112 ± 15 | High benzaldehyde content, characteristic "bitter almond" aroma profile. |
| Carmel | 850 ± 60 | 180 ± 22 | Moderate benzaldehyde with higher relative levels of its reduction product, benzyl alcohol. |
| Marcona (Sweet) | < 10 | < 5 | Benzaldehyde is below the typical limit of quantification, confirming its "sweet" classification. |
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is employed for analyzing non-volatile derivatives of benzaldehyde or for monitoring its transformation during chemical reactions in the liquid phase. UHPLC offers rapid and highly efficient separations. The QTOF-MS provides exceptional mass accuracy (typically < 5 ppm error), which allows for the confident determination of elemental compositions for both parent ions and their fragments. This is critical for identifying unknown reaction byproducts or metabolites without authentic standards. Research in synthetic chemistry utilizes UHPLC-QTOF-MS to study the oxidation of benzaldehyde to benzoic acid, accurately identifying not only the primary product but also trace-level intermediates and side-products formed during the process.
Isotopic Labeling Studies (e.g., SNIF-NMR) for Origin and Pathway Tracing
Isotopic analysis provides an unparalleled method for determining the origin of a chemical compound, distinguishing between natural and synthetic sources. Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) is a powerful technique in this domain. It measures the non-statistical distribution of isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), at specific atomic positions within the benzaldehyde molecule.
The biosynthetic pathway of natural benzaldehyde, which arises from the enzymatic hydrolysis of amygdalin (B1666031) in bitter almonds and other fruit kernels, results in a unique isotopic fingerprint. In contrast, the primary industrial synthesis of benzaldehyde involves the oxidation of toluene, a petrochemical derivative. This synthetic route imparts a distinctly different and more uniform isotopic distribution.
By analyzing the deuterium/hydrogen (D/H) ratios on the aromatic ring and the aldehyde functional group, SNIF-NMR can unambiguously differentiate between these sources. This capability is crucial for regulatory and quality control purposes in the flavor and fragrance industry to detect economic adulteration, where cheaper synthetic benzaldehyde might be illicitly substituted for the more expensive natural product.
| Benzaldehyde Origin | Primary Precursor | Key Isotopic Finding | Research Application |
|---|---|---|---|
| Natural (from Prunus) | Amygdalin | Characteristically depleted deuterium levels at specific aromatic positions due to enzymatic processes. | Authentication of "natural almond flavor." Detection of adulteration. |
| Synthetic (from Toluene) | Toluene | Isotopic distribution reflects the petrochemical source material and high-temperature catalytic process. | Confirmation of synthetic origin for industrial-grade material. |
| Synthetic (from Cinnamaldehyde) | Cinnamaldehyde (B126680) | Possesses a different isotopic signature from toluene-derived benzaldehyde, reflecting its own origin. | Tracing specific synthetic pathways in chemical research. |
Electrochemical Methods for Reaction Monitoring and Chemical Sensing Research
Electrochemical methods offer a sensitive, rapid, and often low-cost approach for the detection and quantification of electroactive species like benzaldehyde. These techniques are based on measuring the current or potential generated when benzaldehyde undergoes oxidation or reduction at the surface of a specially designed electrode.
Research in this area focuses on developing novel electrochemical sensors with high selectivity and sensitivity for benzaldehyde. This is typically achieved by modifying the electrode surface with materials that facilitate the electrochemical reaction. Common modification materials include metal nanoparticles (e.g., gold, platinum), conductive polymers, or specific enzymes. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are used to characterize the sensor's performance.
A key research goal is the creation of sensors for real-time monitoring. For example, a sensor could be integrated into a chemical reactor to track the consumption of benzaldehyde or the formation of a product during a synthesis, allowing for precise process control. Another application is in quality control for beverages, where a sensor could rapidly detect benzaldehyde as an off-flavor or a marker of degradation. Research findings detail the performance metrics of these sensors, including their linear dynamic range, limit of detection (LOD), and selectivity against common interfering substances.
| Analytical Parameter | Value | Measurement Technique | Significance in Research |
|---|---|---|---|
| Limit of Detection (LOD) | 0.5 µM | Differential Pulse Voltammetry (DPV) | Demonstrates high sensitivity suitable for trace-level detection. |
| Linear Range | 1.0 µM - 500 µM | DPV | Provides a wide concentration window for accurate quantification. |
| Sensitivity | 2.1 µA µM⁻¹ cm⁻² | Amperometry | Indicates a strong signal response per unit of concentration. |
| Selectivity | High tolerance to benzyl alcohol and benzoic acid | Cyclic Voltammetry (CV) | Shows the sensor can accurately measure benzaldehyde in the presence of its common precursors or products. |
Applications of Benzaldehyde in Advanced Chemical Synthesis and Materials Science
Benzaldehyde (B42025) as a Versatile Synthetic Building Block
The utility of benzaldehyde in organic synthesis stems from the reactivity of its aldehyde group, which readily participates in a variety of chemical transformations. chemicalbull.com It is a key intermediate for numerous organic compounds, finding use in the production of everything from medicines to plastic additives. wikipedia.orgsprchemical.com
Benzaldehyde is an essential starting material for the synthesis of a multitude of high-value chemical compounds with wide-ranging applications. solubilityofthings.com Its structure allows it to be a precursor for pharmaceuticals, agrochemicals, dyes, and pigments. ontosight.aiontosight.ai The reactivity of its carbonyl group is central to its role as a building block for more complex molecules. wiserpub.com
Key transformations starting from benzaldehyde include:
Oxidation to form benzoic acid, a crucial food preservative and a building block for other industrial syntheses. solubilityofthings.commdpi.com
Reduction via hydrogenation to produce benzyl (B1604629) alcohol, which is widely used in cosmetics and as a precursor for esters in the flavor and fragrance industry. wikipedia.orgscielo.org.mx
Condensation reactions , such as the reaction with acetic anhydride (B1165640) to yield cinnamic acid or with acetone (B3395972) to form dibenzylideneacetone. wikipedia.orgontosight.ai Cinnamic acid and its derivatives are used in flavors, fragrances, and pharmaceuticals. wikipedia.org
Cyanohydrin formation by adding hydrocyanic acid, which is a key step in the synthesis of mandelic acid, an alpha-hydroxy acid with applications in the pharmaceutical industry. wikipedia.org
Dye synthesis , where it reacts with compounds like dimethylaniline to produce triphenylmethane (B1682552) dyes such as malachite green. wikipedia.org
The following table summarizes several high-value compounds synthesized from benzaldehyde:
| Product Compound | Reaction Type | Application Area | Citation |
| Benzoic Acid | Oxidation | Food Preservative, Chemical Synthesis | wikipedia.orgsolubilityofthings.com |
| Benzyl Alcohol | Reduction/Hydrogenation | Cosmetics, Fragrances | wikipedia.orgscielo.org.mx |
| Cinnamic Acid | Condensation | Flavors, Pharmaceuticals | wikipedia.org |
| Mandelic Acid | Cyanohydrin Formation/Hydrolysis | Pharmaceuticals | wikipedia.org |
| Malachite Green | Condensation with Dimethylaniline | Dyes | wikipedia.org |
| Benzoin (B196080) | Benzoin Condensation | Photocuring, Powder Coatings | wikipedia.org |
| Phenyl-2-nitropropene | Nitroaldol Condensation | Precursor for Amphetamine Synthesis | wikipedia.org |
Role in Complex Molecule Construction and Derivatization
The chemical properties of benzaldehyde make it an excellent starting point for constructing complex organic molecules and various derivatives. wiserpub.com The aldehyde group can undergo nucleophilic addition and form Schiff bases, making it a versatile component in multi-step syntheses. ontosight.aiwiserpub.com
Benzaldehyde and its derivatives are flexible building blocks for a wide range of chemical structures. wiserpub.com For instance, 2-nitrobenzaldehyde (B1664092) is a crucial starting material in organic synthesis due to the strong electron-withdrawing properties of its nitro group. wiserpub.com Similarly, halogenated derivatives like 2-Bromo-5-Fluorobenzaldehyde are used as key intermediates in synthesizing biologically active compounds, including antiviral and anti-inflammatory agents. nbinno.com The specific arrangement of functional groups in substituted benzaldehydes, such as in 2-chloro-4-hydroxy-5-methoxy-benzaldehyde, makes them valuable intermediates for creating more complex molecules for pharmaceuticals and advanced materials. ontosight.ai
Aldol (B89426) condensations convert benzaldehyde into derivatives of cinnamaldehyde (B126680) and styrene (B11656). wikipedia.org Furthermore, its reaction with diols, including many sugars, leads to the formation of benzylidene acetals, a common protecting group strategy in carbohydrate chemistry. wikipedia.org In a process known as the Cannizzaro reaction, benzaldehyde can be disproportionated using a concentrated alkali into benzyl alcohol and benzoic acid. wikipedia.org These varied reactions highlight benzaldehyde's role in generating diverse molecular scaffolds for further chemical exploration. bohrium.com
Polymerization Initiators and Monomer Synthesis
Benzaldehyde plays a significant role in polymer chemistry, both as a component for monomer synthesis and as a tool for controlling polymerization processes. beilstein-journals.org Its derivatives are used to create novel polymers with specific properties suitable for high-performance materials and other advanced applications. wiserpub.comresearchgate.net
Research has demonstrated the use of benzaldehyde derivatives in synthesizing monomers with C=N bonds, such as benzaldehyde formaldehyde (B43269) azine (BzFAz). acs.orgresearchgate.net This monomer has been successfully polymerized using various initiators, including trifluoroacetic acid and butyllithium, to yield polymers with different microstructures. acs.orgresearchgate.net
In the realm of controlled polymerization, benzaldehyde has been employed as a terminator in group transfer polymerization (GTP) of methyl methacrylate (B99206) (MMA). rsc.org In this process, the living polymer chain end, which has a reactive silyl (B83357) ketene (B1206846) acetal (B89532) (SKA) group, reacts with benzaldehyde. rsc.org This reaction, a Mukaiyama aldol reaction, effectively terminates the polymerization and introduces a hydroxyl group at the end of the polymer chain (ω-end-functionalization). rsc.org This technique is crucial for creating well-defined end-functionalized polymers, which can then be used to synthesize more complex polymer architectures like block and star-shaped copolymers. rsc.org
Furthermore, aldehydes, including benzaldehyde, can act as photoinitiators for polymerization. beilstein-journals.org Upon irradiation, benzaldehyde can form a benzoyl radical, which is capable of initiating the polymerization of monomers like MMA. beilstein-journals.org This application is part of a growing trend in photochemistry to use small organic molecules as catalysts or initiators for chemical transformations. beilstein-journals.org
Applications in Functional Materials Research (e.g., Metal-Organic Framework Linkers)
Benzaldehyde and its derivatives are increasingly utilized in materials science for the development of new functional materials, including polymers, resins, and notably, as components in metal-organic frameworks (MOFs). ontosight.ai MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules, and their properties can be tuned for specific applications like catalysis, gas storage, and chemical sensing. osti.gov
Zirconium-based MOFs, such as UiO-66, are particularly noted for their high thermal and chemical stability. researchgate.net Research has shown that UiO-66 serves as an excellent heterogeneous catalyst for the acetalization of benzaldehyde with methanol (B129727). mdpi.com This reaction is important in organic synthesis for protecting carbonyl groups. acs.org The catalytic activity of the MOF is attributed to the presence of Lewis acid sites at its zirconium nodes. researchgate.netmdpi.com
Derivatives of benzaldehyde can be incorporated as the organic linkers in MOFs. For example, 2-nitrobenzaldehyde and 2-chlorobenzaldehyde (B119727) can be used to synthesize novel polymers and functional materials. wiserpub.com The reactivity of these molecules allows for the incorporation of specific functional groups into polymer chains or MOF structures, thereby enhancing their performance. wiserpub.comresearchgate.net Lanthanide-based MOFs have also been tested for the acetalization of benzaldehyde, showing variable catalytic activities depending on the specific lanthanide ion used. acs.org The ability to use benzaldehyde derivatives as building blocks allows for the precise design of functional materials with tailored properties for applications in catalysis and beyond. ontosight.aiontosight.ai
Development of Chemical Sensors and Detection Systems
The detection of volatile organic compounds (VOCs) is crucial for environmental monitoring and public health, and benzaldehyde is a significant analyte in this category. researchgate.net Consequently, substantial research has focused on developing sensitive and selective chemical sensors for its detection. capes.gov.brazosensors.com
One promising approach involves the use of Luminescent Metal-Organic Frameworks (LMOFs). osti.gov These materials can exhibit changes in their photoluminescence upon exposure to specific chemical analytes. osti.gov For instance, terbium-based MOFs (JXUST-20 and JXUST-21) have been synthesized and shown to selectively detect benzaldehyde vapor through a luminescence quenching effect, with detection limits as low as 1.44 ppm. researchgate.net To enhance practical application, these MOFs have been incorporated into mixed-matrix membranes, providing a simple and efficient platform for the reversible detection of benzaldehyde vapor. researchgate.net
Another method for benzaldehyde detection is based on chemiluminescence (CL). A sensor utilizing nanosized yttrium oxide (Y₂O₃) as the sensing material has been developed for the sensitive determination of benzaldehyde vapor. capes.gov.br The sensor demonstrates a wide linear range and a low detection limit of 0.90 ng/mL. capes.gov.br This type of sensor also shows high selectivity, with weak or no signals detected from other interfering substances. capes.gov.br
Computational studies, such as those using density functional theory (DFT), are also exploring new materials for benzaldehyde sensing. One recent study investigated the potential of a phosphoborane nanotube as a sensing material for both benzaldehyde and benzoic acid. scilit.com Furthermore, chemosensors based on mixtures of benzaldehyde and other compounds, like imidazo[1,2-a]pyridine, have been developed for the naked-eye colorimetric and fluorescent detection of other analytes, showcasing the versatility of benzaldehyde in the broader field of chemical sensor development. researchgate.net
Contribution to Sustainable Chemical Processes
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally friendly chemical processes. chemicalbull.com Benzaldehyde is central to many of these efforts, both as a product of sustainable synthesis methods and as a reagent in greener transformations. mdpi.commdpi.com
Traditionally, benzaldehyde was often produced via the chlorination of toluene (B28343), a process that generates significant environmental pollution and chlorine-containing byproducts, making the product unsuitable for food and pharmaceutical applications. google.com Modern research focuses on cleaner alternatives. One such method is the electrooxidation of organic compounds, which offers a promising strategy for producing value-added chemicals like benzoic acid from benzaldehyde in an environmentally sustainable manner. mdpi.com This process can be coupled with the hydrogen evolution reaction, enhancing energy efficiency. mdpi.com
Significant progress has been made in the sustainable oxidation of toluene to selectively produce benzaldehyde. A V-based catalytic biphasic system using hydrogen peroxide as the oxidant has been developed, avoiding the use of organic solvents by using toluene itself as a co-solvent with water. mdpi.com This method is highly selective, producing benzaldehyde without traces of over-oxidation products like benzoic acid, and can achieve yields up to 30% in mild conditions. mdpi.com
Another innovative and sustainable approach is the use of reactive distillation (RD) for the synthesis of natural benzaldehyde from the alkaline hydrolysis of cinnamaldehyde. utwente.nlresearchgate.net This process intensification technique results in significant reductions in capital and operating expenditures, energy consumption, and CO₂ emissions compared to traditional batch processes. utwente.nl Furthermore, biocatalytic methods using enzymes from plant wastes have been explored for the reduction of benzaldehyde to benzyl alcohol, avoiding the need for costly and toxic metal reducing agents and adding value to agricultural waste. scielo.org.mx
Environmental Chemistry of Benzaldehyde
Atmospheric and Aqueous Degradation Pathways
Benzaldehyde (B42025), a volatile organic compound, is subject to various degradation processes in the atmosphere and in aqueous environments. Its fate in the environment is largely determined by its chemical and physical properties, which dictate its partitioning between air, water, and soil. oecd.org
In the atmosphere, benzaldehyde exists predominantly in the vapor phase. nih.gov Its primary degradation pathway is through reaction with photochemically-produced hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals at night. rsc.orgcopernicus.org The reaction with OH radicals is estimated to have a half-life of approximately 30 hours in the air. nih.govohio.gov This reaction primarily involves the abstraction of the aldehydic hydrogen atom, leading to the formation of a benzoyl radical. rsc.org Theoretical studies have delved into the complex subsequent reactions of the benzoyl radical with atmospheric components like nitrogen oxides (NO, NO₂) and oxygen, which contribute to local air pollution. rsc.org Photolysis, the breakdown of the compound by sunlight, may also be a relevant degradation pathway as benzaldehyde absorbs UV radiation in the range of 300 to 380 nm. nih.gov
In aqueous environments, the degradation of benzaldehyde can occur through several mechanisms. While hydrolysis is not considered a significant fate process due to the lack of functional groups that readily hydrolyze under typical environmental conditions, photodegradation can play a role. nih.gov Studies on the photoinduced degradation of chlorinated benzaldehydes using UV light have shown that these compounds can be broken down, with the degradation rate following first-order reaction kinetics. researchgate.net Electrochemical degradation has also been investigated as a potential method for breaking down benzaldehyde in water. researchgate.net
Benzaldehyde is considered to be readily biodegradable in both soil and water. nih.govohio.gov This biological breakdown is a key process in its removal from these environmental compartments. nih.gov
Table 1: Atmospheric Degradation of Benzaldehyde
| Degradation Pathway | Reactant | Half-life | Primary Products |
|---|---|---|---|
| Daytime | OH radicals | ~30 hours nih.govohio.gov | Benzoyl radicals rsc.org |
| Nighttime | NO₃ radicals | - | Acyl peroxy nitrates (in NOx-rich areas) copernicus.org |
| Photolysis | Sunlight (UV radiation) | - | - |
Environmental Fate Modeling and Analytical Detection in Environmental Matrices
Environmental fate modeling helps predict the distribution and persistence of chemicals in the environment. For benzaldehyde, Mackay level 1 modeling indicates that it will primarily partition into water (68.8%) and air (29%), with smaller amounts partitioning to soil (1.8%) and sediment (4%). oecd.org This is influenced by its physical and chemical properties, such as its vapor pressure and Henry's Law constant, which suggest that volatilization from moist soil and water surfaces is an important environmental fate process. nih.gov The estimated volatilization half-lives for a model river and a model lake are 1.5 and 14 days, respectively. nih.gov Its potential for bioaccumulation in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 4.4. nih.gov
The presence of benzaldehyde in the environment can be attributed to both natural and anthropogenic sources. It is a naturally occurring compound in many plants and is formed during the photochemical degradation of other aromatic hydrocarbons like toluene (B28343) and styrene (B11656). nih.govanalytice.com Anthropogenic sources include industrial uses, vehicle exhaust, and wood combustion. ohio.govanalytice.com
Various analytical methods are employed for the detection and quantification of benzaldehyde in different environmental matrices. These methods are crucial for monitoring its presence and understanding its environmental impact.
In Air: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing benzaldehyde in atmospheric samples. scispace.com
In Water: High-performance liquid chromatography (HPLC) with diode-array detection is a suitable method for determining benzaldehyde and its impurities in aqueous matrices, including industrial wastewater. scispace.com The EPA has established methods such as EPA-OGWDW/TSC 556.1, using gas chromatography with an electron capture detector, for the analysis of benzaldehyde in drinking and raw source water, with a detection limit of 0.19 µg/L. nih.gov Ultraviolet spectrophotometry and 2,4-dinitrophenylhydrazine (B122626) precipitation are other methods used for its quantification. oup.com More recently, selective fluorescence detection methods using specifically designed molecular probes have been developed for the sensitive detection of benzaldehyde in water. researchgate.net
In Soil and Sediment: While specific methods for soil and sediment are less detailed in the provided context, the principles of extraction followed by chromatographic analysis (GC-MS or HPLC) are generally applicable.
Table 2: Analytical Methods for Benzaldehyde Detection
| Matrix | Analytical Technique | Detection Limit |
|---|---|---|
| Drinking and Raw Source Water | Gas Chromatography/Electron Capture Detector (EPA Method 556.1) | 0.19 µg/L nih.gov |
| Floral Elixir (example matrix) | Gas Chromatography-Mass Spectrometry (GC-MS) | 1 mg/kg analytice.com |
| Water | Fluorescence Probe (TPMCN) | 2.17 µM researchgate.net |
Bioremediation and Biodegradation Studies (excluding ecotoxicity)
Bioremediation utilizes microorganisms to break down environmental pollutants. Benzaldehyde is generally considered to be readily biodegradable. nih.govsantos.com Numerous studies have demonstrated its degradation by various microorganisms under different conditions.
Screening studies have consistently shown that benzaldehyde is rapidly metabolized by microbial communities. nih.gov For instance, in a study using an activated sludge inoculum, 99% of the initial benzaldehyde was removed within five days. nih.gov The Japanese MITI test also classified benzaldehyde as readily biodegradable, with 66% of its theoretical biochemical oxygen demand (BOD) being reached in two weeks. nih.gov
Research has identified specific bacterial strains capable of degrading benzaldehyde. For example, Soehngenia saccharolytica, an anaerobic bacterium, has been identified as a dominant species in cultures degrading di-n-butyl phthalic acid ester, where it is known to degrade benzaldehyde. nih.gov Other studies have isolated anaerobic bacteria that can convert benzaldehyde to benzyl (B1604629) alcohol and benzoate (B1203000). researchgate.net For example, strain BOR was found to convert benzaldehyde to both benzoate and benzyl alcohol, while strain BR reduced it to benzyl alcohol, a process coupled with its growth. researchgate.net
The formation of biofilms can enhance the tolerance of microorganisms to benzaldehyde, suggesting a potential application for biofilms in the biotransformation of this and other fine chemicals. asm.orgmdpi.com For example, biofilms of Zymomonas mobilis showed significantly higher metabolic activity in the presence of benzaldehyde compared to their planktonic counterparts. asm.orgmdpi.com
In soil environments, the introduction of specific microbial strains has been shown to enhance the degradation of contaminants. Streptomyces aureus HP-S-01, for instance, has been demonstrated to effectively remove β-cypermethrin and its metabolite, 3-phenoxybenzaldehyde (B142659), from soil in both laboratory and field experiments. nih.gov The addition of a carbon source like sucrose (B13894) can further enhance the degradation capabilities of such strains. nih.gov The biodegradation of benzaldehyde is also a factor in the natural attenuation of gasoline spills in soil, where it is a known degradation product of toluene. iu.edu
Genetic engineering approaches are also being explored to construct microbial strains with enhanced degradation capabilities for chlorinated aromatic compounds, where the degradation of substituted benzaldehydes is a key step in the metabolic pathway. nih.gov
Table 3: Microbial Degradation of Benzaldehyde
| Microorganism/System | Condition | Degradation Products | Key Findings |
|---|---|---|---|
| Activated Sludge | Aerobic | - | 99% removal in 5 days. nih.gov |
| Soehngenia saccharolytica | Anaerobic | - | Identified as a key benzaldehyde degrader in enrichment cultures. nih.gov |
| Strain BOR | Anaerobic | Benzoate, Benzyl alcohol | Conversion ratio dependent on yeast extract and CO₂ concentration. researchgate.net |
| Strain BR | Anaerobic | Benzyl alcohol | Conversion coupled to microbial growth. researchgate.net |
| Zymomonas mobilis (Biofilm) | - | Benzyl alcohol | Enhanced tolerance and steady productivity in continuous operation. asm.org |
| Streptomyces aureus HP-S-01 | Soil | α-hydroxy-3-phenoxy-benzeneacetonitrile (from 3-phenoxybenzaldehyde) | Rapid removal of 3-phenoxybenzaldehyde from contaminated soil. nih.gov |
Future Research Directions and Emerging Trends in Benzaldehyde Chemistry
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is a transformative trend in chemical synthesis, including that of benzaldehyde (B42025). preprints.org These computational tools are being employed to accelerate the discovery and optimization of chemical reactions, moving beyond traditional trial-and-error methodologies. preprints.orgnih.gov
One notable project in this area is the "Artificial Intelligence in Chemical Reaction Design and Discovery" (AICReDD), which aims to predict the entire course of chemical reactions and propose novel, useful synthetic pathways. jst.go.jp By combining computational chemistry, information science, and materials informatics, such initiatives are building systems that can design and suggest optimal reactions for synthesizing target molecules like benzaldehyde from a database of reaction paths. jst.go.jp
Table 1: Examples of AI/ML in Benzaldehyde-Related Reaction Optimization
| Application | AI/ML Technique | Key Findings | Reference |
| Oxidation of Benzyl (B1604629) Alcohol | Automated microfluidic system with feedback algorithms | Determined optimal conditions (temperature, residence time, reactant concentrations) to achieve an 80% yield of benzaldehyde in 46 sequential experiments. | acs.org |
| General Reaction Prediction | Machine learning algorithms | Predicted the reactivity of approximately 1,000 reaction combinations with over 80% accuracy after analyzing just over 10% of the dataset. | nih.gov |
| Synthesis Pathway Planning | Digital tools based on AI | Provide step-by-step synthetic routes, including reaction conditions and safety protocols, for reactions like the reduction of benzaldehyde to benzyl alcohol. | yeschat.ai |
Development of Novel Biocatalytic Systems for Enhanced Selectivity and Sustainability
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a cornerstone of green chemistry and a significant area of research in benzaldehyde synthesis. redalyc.orgscielo.org.mxrsc.org This approach offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. portlandpress.comuva.nl
Research is focused on discovering and engineering novel enzymes with improved stability, activity, and substrate scope for benzaldehyde-related transformations. For example, benzaldehyde lyases are being explored for the synthesis of chiral α-hydroxy ketones, which are valuable pharmaceutical intermediates. d-nb.infonih.govnih.gov Scientists have identified and engineered thermostable variants of these enzymes, demonstrating their potential for continuous biocatalytic processes. d-nb.infonih.gov
Furthermore, the use of whole-cell biocatalysts from plant wastes is being investigated as a cost-effective and sustainable method for reactions like the reduction of benzaldehyde to benzyl alcohol. redalyc.orgscielo.org.mx Aqueous extracts from materials such as capulin and mamey seeds have shown high conversion rates, offering a way to add value to agricultural waste. redalyc.orgscielo.org.mx The integration of biocatalysis with flow chemistry is another emerging trend, enabling more efficient and scalable production processes. portlandpress.com
Table 2: Examples of Biocatalytic Systems for Benzaldehyde Transformations
| Biocatalyst | Reaction | Substrate | Product | Key Findings | Reference |
| Vegetable Waste Extracts (e.g., capulin and mamey seeds) | Reduction | Benzaldehyde | Benzyl Alcohol | Achieved high conversions (up to 86%), providing a green alternative to metal hydrides. | redalyc.orgscielo.org.mx |
| Rhodococcus erythropolis Benzaldehyde Lyase (ReBAL) | C-C bond formation | Benzaldehyde | (R)-Benzoin | Engineered thermostable enzyme variants suitable for continuous flow synthesis of α-hydroxy ketones. | d-nb.infonih.govnih.gov |
| Aldehyde Dehydrogenases | Oxidation | Various Aldehydes | Carboxylic Acids | Demonstrated high chemoselectivity for the oxidation of aldehydes, including benzaldehyde derivatives, offering a green alternative to chemical oxidants. | uva.nl |
Advanced Materials for Benzaldehyde-Related Transformations and Catalysis
The development of advanced materials is crucial for improving the efficiency and selectivity of catalytic processes involving benzaldehyde. Research in this area focuses on creating novel catalysts with high surface area, stability, and specific functionalities.
One promising class of materials is metal-organic frameworks (MOFs). For instance, a nanometer-sized Co-ZIF (zeolitic imidazolate framework) catalyst has shown exceptional performance in the selective oxidation of toluene (B28343) to benzaldehyde, achieving high conversion and selectivity under mild conditions. mdpi.com These materials possess high surface areas and porous structures that facilitate catalytic reactions. mdpi.com
Photocatalytic materials are also gaining attention for their potential in green synthesis. For example, amorphous BiOCl nanosheets coupled with TiO2 have been used for the photocatalytic oxidation of toluene to benzaldehyde, demonstrating good selectivity and production rates. chinesechemsoc.org Similarly, catalysts based on gold nanoparticles (AuNPs) immobilized in microreactors have exhibited very high selectivity for the synthesis of benzaldehyde from benzyl alcohol. nih.gov When these AuNPs are assembled on zeolite supports, both selectivity and conversion rates are significantly enhanced. nih.gov
Copper-based materials are being explored as cost-effective electrocatalysts for the hydrogenation of benzaldehyde. acs.org While copper can promote undesired side reactions, covering copper electrodes with a carbon layer has been shown to modulate selectivity, favoring the desired alcohol product. acs.org
Table 3: Advanced Catalytic Materials for Benzaldehyde Synthesis
| Catalyst Material | Reaction | Key Performance Metrics | Reference |
| Co-ZIF (nanometer-size) | Selective oxidation of toluene | 92.30% toluene conversion, 91.31% selectivity to benzaldehyde. | mdpi.com |
| AuNPs@zeolite in microreactor | Oxidation of benzyl alcohol | >99% selectivity to benzaldehyde, 42.4% benzyl alcohol conversion. | nih.gov |
| BiOCl/TiO2 (amorphous) | Photocatalytic oxidation of toluene | 85% selectivity to benzaldehyde at 10% conversion. | chinesechemsoc.org |
| Water-soluble palladium(II) complex | Aerobic oxidation of styrene (B11656) | High selectivity to benzaldehyde in an aqueous phase, catalyst reusable for multiple runs. | rsc.org |
Sustainable and Circular Economy Approaches for Benzaldehyde Production and Utilization
The principles of sustainability and the circular economy are increasingly influencing the chemical industry, including the production and use of benzaldehyde. mdpi.comresearchgate.net A circular economy aims to eliminate waste and keep materials in use by design, which in the context of benzaldehyde, involves utilizing renewable feedstocks, developing energy-efficient processes, and finding value in waste streams. mdpi.comellenmacarthurfoundation.org
One key trend is the shift towards bio-based benzaldehyde, extracted from natural sources or produced via fermentation, to meet consumer demand for natural and sustainable products. marketresearchintellect.com Research is also focused on developing greener synthesis routes that minimize waste and avoid hazardous reagents. archivemarketresearch.com An example is the development of a reactive distillation process for producing natural benzaldehyde from cinnamon oil, which significantly reduces costs, energy consumption, and CO2 emissions compared to traditional batch technology. acs.org
The concept of a circular economy also extends to the utilization of waste as a feedstock. For example, there is research into the photocatalytic conversion of plastic waste, such as polystyrene, into valuable aromatic compounds like benzaldehyde. This approach not only addresses the problem of plastic pollution but also creates a new, sustainable source for chemical production. Green chemistry principles, such as using water as a solvent and employing biocatalysts from waste materials, are central to making the entire lifecycle of benzaldehyde more sustainable. redalyc.orgscielo.org.mxmdpi.com
Q & A
Q. What experimental parameters are critical when assessing the stability of benzaldehyde derivatives in enzymatic reactions?
To evaluate stability, control the following parameters:
- pH : Enzymatic activity of benzaldehyde lyase (BAL) varies significantly with pH. For example, BAL is active at pH 7 but inert at pH 8 .
- Buffer composition : Use 50 mM TEA buffer with 2.5 mM MgSO₄ and 0.5 mM ThDP .
- Substrate concentration : Standardize substrate levels (e.g., 2 mM) to ensure consistency .
- Temperature : Maintain at 25°C to avoid thermal degradation . Data should include inactivation constants () and half-lives () derived from kinetic assays .
Q. Which analytical techniques are recommended for quantifying benzaldehyde and its derivatives in reaction mixtures?
- Chromatography : Use HPLC or GC-MS with retention time and mass spectra matching authenticated standards. Structural identifiers like InChIKey (HUMNYLRZRPPJDN-UHFFFAOYSA-N) ensure accurate compound verification .
- Spectroscopy : UV-Vis or NMR to monitor aldehyde-specific peaks (e.g., C=O stretch at ~1700 cm⁻¹) .
- Calibration curves : Prepare using purified benzaldehyde derivatives to account for substituent effects on detection sensitivity .
Q. How can researchers ensure reproducibility in benzaldehyde-related enzymatic studies?
- Documentation : Record buffer composition, substrate purity (≥98%), and instrument settings (e.g., column type for HPLC) .
- Controls : Include enzyme-free and substrate-free controls to isolate inactivation effects .
- Data sharing : Publish raw data (e.g., inactivation rates, standard deviations) in appendices for transparency .
Advanced Research Questions
Q. How do substituent positions (ortho, meta, para) influence benzaldehyde’s interaction with enzymes like BAL?
- Experimental design : Compare inactivation rates of para-substituted (e.g., 4-ClBA) and ortho-substituted derivatives. For example, 4-ClBA shows higher inactivation rates () than ortho-substituted analogs due to steric hindrance .
- Mechanistic probes : Conduct reactivation assays. Partial reactivation of BAL with ortho-substituted benzaldehydes suggests reversible covalent binding, while para derivatives cause irreversible inactivation .
- pH modulation : Test activity at pH 7 (active) vs. pH 8 (inert) to identify protonation-dependent binding .
Q. How can contradictions in inactivation rate data for benzaldehyde derivatives be resolved?
- Statistical validation : Apply ANOVA to assess significance of differences in values. For instance, at pH 8, 4-ClBA () and BA () show overlapping standard deviations, indicating no significant difference .
- Parameter variation : Repeat experiments under alternative conditions (e.g., pH 6–9) to identify pH-dependent trends .
- Cross-validation : Compare results with orthogonal methods like fluorescence quenching or circular dichroism to confirm inactivation mechanisms .
Q. What methodologies determine whether enzyme inactivation by benzaldehyde derivatives is reversible?
- Reactivation assays : Incubate inactivated BAL with excess substrate (e.g., 10 mM benzaldehyde) and measure residual activity. Partial recovery (e.g., 30–50%) suggests competitive displacement of covalently bound inhibitors .
- Kinetic trapping : Use rapid-quench techniques to isolate intermediate enzyme-substrate adducts for MS analysis .
- Structural studies : Perform X-ray crystallography to visualize covalent modifications (e.g., Schiff base formation) at the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
